N,N'-Dibenzylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibenzylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZPSWMMTICWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061685 | |
| Record name | Thiourea, N,N'-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1424-14-2 | |
| Record name | Dibenzylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thiourea, N,N'-bis(phenylmethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Dibenzylthiourea | |
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| Record name | Thiourea, N,N'-bis(phenylmethyl)- | |
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| Record name | Thiourea, N,N'-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
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| Record name | 1,3-dibenzyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.398 | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dibenzyl-2-thiourea: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibenzyl-2-thiourea is a symmetrically disubstituted thiourea derivative with significant potential in various fields, including organic synthesis and medicinal chemistry. The thiourea moiety is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities such as anticancer, antiviral, and antibacterial properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Dibenzyl-2-thiourea, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug development based on the activities of related compounds.
Core Physicochemical Properties
The fundamental physicochemical properties of 1,3-Dibenzyl-2-thiourea are summarized in the table below, providing a valuable resource for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-bis(phenylmethyl)thiourea | [1] |
| Synonyms | N,N'-Dibenzylthiourea, sym-Dibenzylthiourea | [1] |
| CAS Number | 1424-14-2 | [1] |
| Molecular Formula | C₁₅H₁₆N₂S | [1] |
| Molecular Weight | 256.37 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 146–148 °C | [2] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dichloromethane (CH₂Cl₂). Insoluble in water. | [2] |
Spectral Data
The structural elucidation of 1,3-Dibenzyl-2-thiourea is supported by various spectroscopic techniques.
-
¹H NMR (500 MHz, CDCl₃): δ = 4.87 (d, J = 5.5 Hz, 4H), 6.15 (br s, 2H), 7.27-7.40 (m, 10H).[2]
-
Infrared (IR) (KBr): 3261, 3197 (N-H stretching), 1502, 1449, 1420 (C=S stretching and N-C-S bending) cm⁻¹.[2]
-
Mass Spectrometry: Mass spectral data would be expected to show a molecular ion peak [M]⁺ at m/z 256, corresponding to the molecular weight of the compound.
Experimental Protocols
Synthesis of 1,3-Dibenzyl-2-thiourea
A facile and efficient one-pot synthesis of 1,3-Dibenzyl-2-thiourea can be achieved from benzylamine and carbon disulfide, promoted by carbon tetrabromide.[2]
Materials and Reagents:
-
Benzylamine
-
Carbon disulfide (CS₂)
-
Carbon tetrabromide (CBr₄)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzylamine (2.0 mmol) in DMF (2.0 mL) in an ice-water bath, add carbon disulfide (1.0 mmol).
-
Stir the mixture for 5 minutes.
-
Add carbon tetrabromide (1.0 mmol) to the mixture and continue stirring at room temperature for 0.3 hours.
-
Pour the reaction mixture into ice-water (80 mL) with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 60 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (15:1) as the eluent to afford 1,3-Dibenzyl-2-thiourea as a white solid.[2]
Yield: 91%[2]
Potential Applications in Drug Development
While specific studies on the biological activity of 1,3-Dibenzyl-2-thiourea are limited, the broader class of thiourea derivatives has demonstrated significant potential in drug development, particularly in oncology.
Numerous 1,3-disubstituted thiourea derivatives have been reported to possess potent antiproliferative properties against various cancer cell lines, including colon, prostate, and leukemia cell lines.[3] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. For instance, some thiourea derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3]
Furthermore, the cytotoxic effects of thiourea derivatives are often associated with the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that treatment with certain thiourea compounds leads to an increase in the population of apoptotic cells.[3] Given the structural similarities, it is plausible that 1,3-Dibenzyl-2-thiourea may exhibit similar cytotoxic and pro-apoptotic activities, making it a promising candidate for further investigation in cancer research.
Visualizations
Synthesis Workflow
The following diagram illustrates the one-pot synthesis of 1,3-Dibenzyl-2-thiourea.
Caption: One-pot synthesis of 1,3-Dibenzyl-2-thiourea.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to N,N'-Dibenzylthiourea: Molecular Properties, Synthesis, and Biological Evaluation
This technical guide provides a comprehensive overview of this compound, a member of the N,N'-disubstituted thiourea class of compounds. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer properties. This document details the molecule's fundamental properties, a standard synthesis protocol, and a methodology for evaluating its cytotoxic effects on cancer cell lines.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for any experimental work, including solution preparation, stoichiometric calculations, and analytical characterization.
| Property | Value | Citation(s) |
| Chemical Formula | C₁₅H₁₆N₂S | [1] |
| Molecular Weight | 256.37 g/mol | [2][3] |
| IUPAC Name | 1,3-dibenzylthiourea | [1] |
| CAS Number | 1424-14-2 | [1] |
| Appearance | White to yellow solid | [4] |
| Melting Point | 146-149°C | [3][4] |
Synthesis of this compound
The synthesis of symmetrical N,N'-disubstituted thioureas, such as this compound, can be achieved through various methods. A common and effective approach involves the reaction of the corresponding primary amine with carbon disulfide.
This protocol describes a one-pot synthesis method.
Materials and Reagents:
-
Benzylamine
-
Carbon disulfide
-
Ethanol
-
Pyridine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (2.0 equivalents) in ethanol.
-
Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine. Subsequently, add carbon disulfide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
-
Drying: Dry the purified solid product in a vacuum oven to obtain this compound.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.
Biological Activity and Evaluation
Thiourea derivatives have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents. Studies on related N,N'-diarylthiourea compounds have shown that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The cytotoxic effects of this compound can be evaluated using standard in vitro assays.
The following diagram illustrates a typical workflow for the synthesis and subsequent in vitro evaluation of this compound's anticancer activity.
Caption: Workflow for Synthesis and In Vitro Anticancer Evaluation.
This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating its half-maximal inhibitory concentration (IC₅₀).
Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Potential Mechanism of Action
While the specific signaling pathways targeted by this compound are a subject for further research, many N,N'-disubstituted thiourea and urea derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[5] Furthermore, studies on similar compounds have shown that they can induce apoptosis through the activation of caspases, key enzymes in the apoptotic cascade.[6]
The following diagram illustrates a generalized logical pathway for how a thiourea derivative might induce apoptosis in a cancer cell.
Caption: Postulated Mechanism of Action for Anticancer Thiourea Derivatives.
Further investigation is required to elucidate the precise molecular targets and signaling pathways modulated by this compound. This guide provides the foundational information and methodologies for researchers to undertake such studies.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure Elucidation of N,N'-Dibenzylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques and data interpretation involved in the structural elucidation of N,N'-Dibenzylthiourea. The methodologies covered include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a detailed resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound (C₁₅H₁₆N₂S) is a symmetrically disubstituted thiourea derivative with a molecular weight of 256.37 g/mol .[1] Thiourea compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Accurate structure elucidation is paramount for understanding the structure-activity relationships and for the rational design of new derivatives. This guide details the multifaceted analytical approach required for the unambiguous determination of its molecular structure.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Crystallographic Data
The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number CCDC 126238 .[2] This data provides the most accurate and detailed quantitative information regarding the molecule's geometry. While the full crystallographic information file (CIF) requires specialized software for complete analysis, a summary of key expected bond lengths and angles is presented below based on typical values for related compounds.
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| C=S | ~1.68 - 1.71 |
| C-N | ~1.33 - 1.37 |
| N-CH₂ | ~1.45 - 1.48 |
| C-C (aromatic) | ~1.36 - 1.41 |
| Bond Angles ( °) | |
| N-C-N | ~115 - 120 |
| N-C=S | ~120 - 125 |
| C-N-C | ~120 - 125 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent system, such as ethanol or acetone.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution by providing information about the chemical environment of ¹H and ¹³C nuclei.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to show three distinct signals:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 7.5 - 8.5 | Broad Singlet | 2H |
| C₆H₅ | 7.2 - 7.4 | Multiplet | 10H |
| N-CH₂ | 4.5 - 4.8 | Doublet | 4H |
Note: The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent. The CH₂ protons are expected to be a doublet due to coupling with the adjacent N-H proton.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=S | 180 - 185 |
| C (aromatic, quaternary) | 135 - 140 |
| CH (aromatic) | 127 - 130 |
| N-CH₂ | 48 - 55 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity, requiring a larger number of scans due to the low natural abundance of ¹³C.
-
Data Processing: The acquired free induction decay (FID) is processed by Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.
FTIR Spectral Data
The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200 - 3400 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H stretch | 2850 - 2960 | Medium-Weak |
| C=S stretch (thiourea) | 1200 - 1300 | Medium-Strong |
| C-N stretch | 1400 - 1500 | Medium-Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp, and the infrared spectrum is recorded.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure.
Mass Spectral Data
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Assignment |
| 256 | [M]⁺ (Molecular Ion) |
| 165 | [M - C₇H₇]⁺ |
| 134 | [C₇H₇NCS]⁺ |
| 106 | [C₇H₈N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
The base peak is often the tropylium ion at m/z 91 due to the stability of the benzyl cation.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Summary of Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.
Molecular Structure Diagram
The following diagram illustrates the confirmed molecular structure of this compound, highlighting the key functional groups.
References
In-Depth Technical Guide: 1,3-Dibenzylthiourea
IUPAC Name: 1,3-dibenzylthiourea[1]
This technical guide provides a comprehensive overview of 1,3-dibenzylthiourea, a symmetrically disubstituted thiourea derivative with significant applications in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.
Introduction
1,3-Dibenzylthiourea, also known as N,N'-Dibenzylthiourea, is a synthetic organic compound that has garnered attention for its diverse biological activities. As a member of the thiourea class of compounds, it shares a core structural motif known for a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. Its symmetrical structure, featuring two benzyl groups attached to the nitrogen atoms of the thiourea core, contributes to its specific physicochemical and biological characteristics. This guide details the synthesis, properties, and known biological mechanisms of 1,3-dibenzylthiourea, providing a valuable resource for its application in research and development.
Physicochemical Properties
A summary of the key physical and chemical properties of 1,3-dibenzylthiourea is provided below. This data is crucial for its proper handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 1,3-dibenzylthiourea | [1] |
| Synonyms | This compound, sym-Dibenzylthiourea, 1,3-Dibenzyl-2-thiourea | [1][2][3] |
| CAS Number | 1424-14-2 | [2] |
| Molecular Formula | C₁₅H₁₆N₂S | [1][3] |
| Molecular Weight | 256.37 g/mol | [3] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 146-149 °C | [2] |
| Solubility | Soluble in ethanol and ether; insoluble in water. | [1] |
| Storage Temperature | 2-8°C, under nitrogen | [2] |
Synthesis and Experimental Protocols
The synthesis of symmetrical disubstituted thioureas like 1,3-dibenzylthiourea is typically achieved through the reaction of a primary amine with a thiocarbonyl source. A common and efficient method involves the reaction of benzylamine with carbon disulfide.
General Synthesis Protocol
This protocol is based on established methods for the synthesis of N,N'-disubstituted thioureas.
Materials:
-
Benzylamine
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., pyridine, triethylamine)
-
A suitable solvent (e.g., ethanol)
-
Apparatus for heating and reflux
-
Filtration apparatus (e.g., Buchner funnel)
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (2 equivalents) in ethanol.
-
Add a catalytic amount of a base, such as pyridine, to the solution.
-
While stirring, add carbon disulfide (1 equivalent) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to obtain pure 1,3-dibenzylthiourea.
-
Dry the final product under vacuum.
Biological Activities and Mechanisms of Action
Thiourea derivatives, including 1,3-dibenzylthiourea, exhibit a range of biological activities that are of interest in drug development.
Anticancer Activity
Numerous studies have highlighted the cytotoxic potential of substituted thiourea derivatives against various cancer cell lines.[4][5] The anticancer mechanisms are multifaceted and can involve:
-
Induction of Apoptosis: Certain thiourea derivatives have been shown to induce programmed cell death in cancer cells through the activation of caspases 3/7.[6]
-
Modulation of Signaling Pathways: These compounds can interfere with key signaling pathways that regulate cell growth and survival. For instance, some derivatives decrease the activation of the NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) pathway.[6]
-
Anti-angiogenic Effects: Inhibition of Vascular Endothelial Growth Factor (VEGF) secretion has been observed with some thiourea compounds, suggesting a potential to inhibit the formation of new blood vessels that support tumor growth.[6]
-
Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) production can be triggered by these compounds, leading to oxidative damage and cell death in cancer cells.[6]
Anti-inflammatory and Analgesic Potential
The structurally related compound, 1,3-dibenzylurea, has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH).[7][8] This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and analgesic effects.[7] By inhibiting sEH, 1,3-dibenzylurea increases the levels of EETs, thereby enhancing their beneficial effects.[7] Given the structural similarity, 1,3-dibenzylthiourea may exert similar inhibitory effects on sEH, contributing to potential anti-inflammatory and analgesic properties.
Antioxidant Activity
Some thiourea derivatives have been investigated for their ability to scavenge free radicals.[9] The antioxidant capacity is an important property that can contribute to the overall therapeutic potential of these compounds by mitigating oxidative stress, which is implicated in various diseases.
Visualizations: Signaling Pathways and Workflows
Proposed Anticancer Signaling of Thiourea Derivatives
Caption: Proposed anticancer signaling pathways modulated by thiourea derivatives.
Experimental Workflow: Synthesis and Purification
Caption: General experimental workflow for the synthesis of 1,3-dibenzylthiourea.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis and crystal structure of (E)-2-benzyl-1,3-diphenylisothiouronium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1424-14-2 [amp.chemicalbook.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives [mdpi.com]
- 6. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Dibenzylurea | 1466-67-7 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
Technical Guide on the Physicochemical Properties of N,N'-Dibenzylthiourea
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the melting point and solubility of N,N'-Dibenzylthiourea (CAS No. 1424-14-2). It includes tabulated physicochemical data, detailed experimental protocols for property determination, and visual workflows to aid in laboratory application. While specific quantitative solubility data is sparse in publicly available literature, this document outlines a standard methodology for its empirical determination and discusses expected solubility based on the compound's structure and data from analogous thiourea derivatives.
Core Physicochemical Properties
This compound is a symmetrical disubstituted thiourea derivative. Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1424-14-2 | [1][2][3] |
| Molecular Formula | C₁₅H₁₆N₂S | [1][3] |
| Molecular Weight | 256.37 g/mol | [1][2] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 146-149 °C | [1][2] |
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the standard method for determining the melting point range of this compound using a capillary-based melting point apparatus.
Materials and Equipment:
-
This compound sample
-
Melting point capillaries (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Melting point apparatus with a calibrated thermometer or digital sensor
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and free of solvent. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a melting point capillary into the powdered sample to collect a small amount of material. Invert the capillary and tap its sealed bottom on a hard surface to pack the powder down. Repeat until the packed sample is 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Heating and Observation:
-
Set a rapid heating rate to quickly approach the expected melting point (e.g., 10-15 °C below 146 °C).
-
Once the temperature is near the expected range, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Continuously observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted into a clear liquid.
-
The recorded melting point is the range between these two temperatures.
-
Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not extensively reported. However, based on its chemical structure, which contains two non-polar benzyl groups and a polar thiourea core, a qualitative solubility profile can be predicted. The compound is expected to be poorly soluble in water and more soluble in organic solvents.
| Solvent | Expected Solubility | Rationale / Notes |
| Water | Very Low / Insoluble | The hydrophobic nature of the two benzyl groups dominates. |
| Ethanol | Slightly Soluble to Soluble | May be soluble, particularly with heating.[4] |
| Methanol | Slightly Soluble to Soluble | Similar to ethanol; solubility likely increases with temperature.[5][6] |
| Acetone | Soluble | A common solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful aprotic solvent capable of dissolving many thiourea derivatives.[7] |
| Dichloromethane (DCM) | Soluble | A suitable solvent for non-polar to moderately polar organic compounds. |
| Hexanes / Heptane | Insoluble | The polarity of the thiourea core prevents dissolution in non-polar aliphatic solvents. |
Experimental Protocol for Solubility Determination
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[7]
Protocol: Shake-Flask Method
Objective: To determine the saturation concentration of this compound in a selected solvent at a controlled temperature.
Materials and Equipment:
-
This compound
-
Chosen solvent (e.g., DMSO, Ethanol)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Sample Collection: After equilibration, cease agitation and allow the suspension to settle for several hours. Carefully withdraw a sample of the clear supernatant using a syringe.
-
Sample Preparation: Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.[7] Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the analytical response (e.g., HPLC peak area) against the concentration.
-
Analysis: Analyze the diluted sample using the validated analytical method (e.g., HPLC-UV).
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor. This value represents the solubility of the compound.
Potential Biological Role and Synthesis
Hypothetical Signaling Pathway Interaction
Thiourea derivatives are widely recognized for their antioxidant properties as scavengers of reactive oxygen species (ROS).[7] While the specific pathways affected by this compound are not detailed in the literature, a generalized mechanism can be proposed. By reducing the cellular burden of ROS, thioureas can potentially mitigate oxidative stress, thereby downregulating pro-inflammatory signaling cascades such as the NF-κB pathway.
General Synthesis Workflow
Symmetrical N,N'-disubstituted thioureas are commonly synthesized via the reaction of a primary amine with carbon disulfide.
References
- 1. This compound | 1424-14-2 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C15H16N2S | CID 838375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
N,N'-Dibenzylthiourea: A Comprehensive Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with N,N'-Dibenzylthiourea. The information is intended to inform researchers, scientists, and drug development professionals on the potential risks, handling procedures, and toxicological profile of this compound.
Physicochemical and General Information
This compound is a derivative of thiourea with two benzyl groups attached to the nitrogen atoms. It is important to understand its basic chemical and physical properties for safe handling and use in a laboratory or industrial setting.
| Property | Value | Reference |
| CAS Number | 1424-14-2 | [1] |
| Molecular Formula | C₁₅H₁₆N₂S | [1] |
| Molecular Weight | 256.37 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 146-149°C | [3] |
| Solubility | Information not readily available. | |
| Synonyms | 1,3-Dibenzylthiourea, sym-Dibenzylthiourea | [2][3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, serious eye damage, and aquatic toxicity.[4]
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |
Signal Word: Danger[4]
Hazard Pictograms:
Toxicological Data
Acute Toxicity (Data for related compounds)
| Compound | Route | Species | LD50 | Reference |
| N,N'-Diphenylthiourea | Oral | Rat | 50 mg/kg | [5] |
| N,N'-Diphenylthiourea | Dermal | Rat | >2000 mg/kg | [5] |
| N,N'-Diethylthiourea | Oral | Rat | 316 mg/kg | [6] |
| N,N'-Diethylthiourea | Dermal | Rat | 2000 mg/kg | [6] |
Eye Irritation
This compound is classified as causing serious eye damage.[4] This indicates that exposure can lead to irreversible damage to the eye.
Skin Sensitization
While no specific data was found for this compound, some thiourea derivatives are known to be skin sensitizers.[7] For instance, Diphenylthiourea (DPTU) is a known prohapten that can be metabolically activated in the skin to form potent sensitizers.[7]
Aquatic Toxicity
The classification of this compound as very toxic to aquatic life suggests a low EC50 value.[4] Specific data is not available, but this classification warrants strict measures to prevent environmental release.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of toxicity for this compound has not been fully elucidated. However, studies on thiourea and its derivatives suggest several potential pathways.
Oxidative Stress: The decomposition of thiourea compounds can lead to the formation of reactive oxygen species (ROS), which can cause cellular damage through oxidative stress.[3]
Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes.[8] This can disrupt critical metabolic and signaling pathways.
Interaction with Signaling Pathways: Some diarylthiourea derivatives have been investigated as anti-cancer agents due to their ability to interfere with signaling pathways involved in cell proliferation and angiogenesis, such as the RAS-RAF-MAPK pathway.[9] This suggests that this compound could potentially interact with similar pathways, leading to toxicity.
Caption: Potential mechanisms of toxicity for thiourea derivatives.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key OECD test guidelines relevant to the hazards identified for this compound.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
-
Principle: A stepwise procedure with the use of a limited number of animals per step. The method is based on the classification of the substance into a toxic class rather than determining a precise LD50.
-
Animals: Typically rats, with a starting dose based on the expected toxicity.
-
Procedure: A single dose is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
-
Endpoint: Classification into a GHS toxicity category based on the observed mortality at different dose levels.
Acute Dermal Toxicity - OECD 402
-
Principle: A single dose of the substance is applied to the clipped skin of animals.
-
Animals: Typically rats or rabbits.
-
Procedure: The substance is applied to an area of at least 10% of the body surface for 24 hours under a semi-occlusive dressing. Animals are observed for 14 days for mortality and signs of toxicity.
-
Endpoint: Determination of the LD50 value or classification based on mortality.
Acute Eye Irritation/Corrosion - OECD 405
-
Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal.
-
Animals: Typically albino rabbits.
-
Procedure: The eye is examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored.
-
Endpoint: Classification of the substance as an irritant or corrosive based on the severity and reversibility of the eye lesions.
Skin Sensitization - OECD 429 (Local Lymph Node Assay - LLNA)
-
Principle: Measurement of the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice.
-
Animals: Mice.
-
Procedure: The test substance is applied to the dorsum of the ears for three consecutive days. On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The proliferation of lymphocytes is measured by the incorporation of the radiolabel.
-
Endpoint: A stimulation index (SI) is calculated. An SI of 3 or greater is considered a positive response, indicating the substance is a skin sensitizer.
Acute Toxicity to Daphnia - OECD 202
-
Principle: Daphnia magna are exposed to the test substance in water for 48 hours.
-
Organism: Daphnia magna.
-
Procedure: Young daphnids are exposed to a range of concentrations of the test substance. Immobilization is recorded at 24 and 48 hours.
-
Endpoint: The EC50 (the concentration that immobilizes 50% of the daphnids) is determined.
Caption: General workflow for assessing the toxicity of a chemical.
Safe Handling and Personal Protective Equipment (PPE)
Given the significant hazards of this compound, strict safety protocols must be followed.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Hygiene Measures: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor/physician. Rinse mouth. Do NOT induce vomiting.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.[1]
-
If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water.
-
If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. This material is very toxic to aquatic life, so prevent its release into the environment.
Conclusion
This compound is a hazardous chemical that is toxic if swallowed, causes serious eye damage, and is very toxic to aquatic life. While specific quantitative toxicity data is limited, the available information on its classification and the toxicity of related compounds necessitates stringent safety precautions. Researchers and professionals must adhere to proper handling procedures, use appropriate personal protective equipment, and be prepared for emergency situations. Further research is warranted to fully characterize the toxicological profile and mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdc.gov [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Diphenylthiourea, a common rubber chemical, is bioactivated to potent skin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. One moment, please... [biointerfaceresearch.com]
N,N'-Dibenzylthiourea and its Derivatives: A Technical Guide for Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-disubstituted thioureas are a versatile class of organic compounds characterized by the (R1R2N)(R3R4N)C=S functional group. Among these, N,N'-Dibenzylthiourea and its derivatives have garnered significant interest in organic and medicinal chemistry due to their diverse biological activities and applications as synthetic intermediates.[1] Their structural features, including the thiocarbonyl group and the N-H protons, allow for a variety of chemical transformations and interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, applications, and experimental evaluation of this compound and its derivatives.
Synthesis of this compound and its Derivatives
The most common and straightforward method for the synthesis of N,N'-disubstituted thioureas, including this compound, is the reaction of an isothiocyanate with a primary or secondary amine.[2][3][4] This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of N,N'-disubstituted thioureas.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from benzylamine and benzyl isothiocyanate.
Materials:
-
Benzylamine
-
Benzyl isothiocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Recrystallization apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 mmol) in anhydrous THF (10 mL).
-
To this solution, add benzyl isothiocyanate (1.0 mmol) dropwise at room temperature with continuous stirring.[2]
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC.[2]
-
The reaction is typically complete within 1-2 hours.[2]
-
Once the starting materials are consumed, remove the solvent under reduced pressure using a rotary evaporator.[2]
-
The resulting solid is this compound. If impurities are present, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.[2]
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C15H16N2S |
| Molecular Weight | 256.4 g/mol |
| Melting Point | 147-149 °C |
| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.40 (m, 10H, Ar-H), 4.65 (d, 4H, CH₂), 6.20 (br s, 2H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | 181.5 (C=S), 136.5 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 127.6 (Ar-CH), 49.0 (CH₂) |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1550 (C=S) |
Note: Spectral data are representative and may vary slightly based on experimental conditions.[4]
Applications in Organic Chemistry and Drug Development
This compound and its derivatives have demonstrated a wide array of biological activities and applications.
Anticancer Activity
Thiourea derivatives are a promising class of compounds in anticancer drug discovery.[5] They have been shown to exhibit cytotoxic effects against various cancer cell lines.[6][7][8] The proposed mechanism of action for some derivatives involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[9][10]
Caption: Inhibition of the EGFR signaling pathway by thiourea derivatives.
Quantitative Data: Anticancer Activity of Thiourea Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [7] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [7] |
| Diarylthiourea derivative | MCF-7 | 338.33 | [8][11] |
| 3-(trifluoromethyl)phenylthiourea analog | SW620 | 1.5 - 8.9 | [12] |
| Fluoro-thiourea derivative 14 | HepG2 | 1.50 | [2] |
| Fluoro-thiourea derivative 10 | MOLT-3 | 1.20 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a thiourea derivative against a cancer cell line using the MTT assay.[5]
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Thiourea derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivative for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated (DMSO) cells as controls.[2]
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.[5]
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
Antimicrobial Activity
Thiourea derivatives have demonstrated significant potential as antibacterial and antifungal agents.[13][14] Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase.[15]
Quantitative Data: Antibacterial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiourea Derivative TD4 | S. aureus (MRSA) | 2-16 | [16] |
| N-acyl thiourea derivative 1b | E. coli ATCC 25922 | 625 (MBIC) | [17] |
| N-acyl thiourea derivative 1d | E. coli ATCC 25922 | 625 (MBIC) | [17] |
| Fluorinated thiourea derivative 4a | Gram-positive & Gram-negative bacteria | 1.95 - 15.63 | [18] |
| Thiourea derivative 8 | E. coli DNA gyrase B | 0.33 (IC₅₀, µM) | [15] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[1]
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Thiourea derivative stock solution (in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to the desired final concentration.[1]
-
Serial Dilution: Perform a two-fold serial dilution of the thiourea derivative stock solution in CAMHB in a 96-well plate.[1]
-
Inoculation: Add the prepared bacterial inoculum to each well.[1]
-
Controls: Include a positive control (bacteria without the compound) and a negative control (medium only).[1]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.[1]
Corrosion Inhibition
Thiourea derivatives are effective corrosion inhibitors for various metals, particularly in acidic media.[3][19][20][21][22][23][24][25] They function by adsorbing onto the metal surface, forming a protective layer that prevents corrosive attack. The presence of sulfur and nitrogen atoms facilitates this adsorption process.[3]
Quantitative Data: Corrosion Inhibition Efficiency of Thiourea Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| N-acetyl-N'-(dibenzyl) thiourea (STU3) | Carbon Steel | 1M H₂SO₄ | up to 98.5 | [19] |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | up to 98.96 | [22][23] |
| N,N'-diphenylthiourea | Mild Steel | 0.5 M H₂SO₄ | >90 | [24] |
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Efficiency
This protocol describes a common method for evaluating the corrosion inhibition efficiency of a thiourea derivative.
Materials:
-
Metal coupons (e.g., carbon steel)
-
Corrosive solution (e.g., 1M H₂SO₄)
-
Thiourea derivative inhibitor
-
Analytical balance
-
Water bath or thermostat
Procedure:
-
Coupon Preparation: Prepare pre-weighed metal coupons by polishing, cleaning, and drying them.
-
Immersion: Immerse the coupons in the corrosive solution with and without different concentrations of the thiourea derivative inhibitor for a specified period at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh them.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the corrosion rate (CR) from the weight loss.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.[20]
-
Conclusion
This compound and its derivatives represent a valuable class of compounds with a broad spectrum of applications in organic chemistry and drug development. Their straightforward synthesis and the tunability of their structure make them attractive scaffolds for the design of novel therapeutic agents and functional materials. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working in these fields. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C15H16N2S | CID 838375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 20. benchchem.com [benchchem.com]
- 21. jmaterenvironsci.com [jmaterenvironsci.com]
- 22. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
N,N'-Dibenzylthiourea: A Technical Guide to Its Properties and Potential Applications
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
N,N'-Dibenzylthiourea is a symmetrical N,N'-disubstituted thiourea derivative. While extensive research specifically detailing the applications of this compound is limited, the broader class of thiourea compounds is a cornerstone in medicinal chemistry and materials science. This technical guide provides a thorough examination of the known characteristics of this compound, outlines general synthetic methodologies, and explores the diverse applications of structurally analogous thiourea derivatives, offering insights into its potential utility.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are compiled from various sources and presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₅H₁₆N₂S[1][2] |
| Molecular Weight | 256.37 g/mol [2][3] |
| CAS Number | 1424-14-2[2][3] |
| Appearance | White to yellow solid[3] |
| Melting Point | 146-149 °C[3] |
| Boiling Point (Predicted) | 405.4 ± 48.0 °C[3] |
| Density (Predicted) | 1.154 ± 0.06 g/cm³[3] |
| pKa (Predicted) | 14.14 ± 0.70[3] |
| Storage Temperature | 2-8 °C, stored under nitrogen[3] |
Synthesis of this compound
The synthesis of symmetrical N,N'-disubstituted thioureas, such as this compound, is typically achieved through a straightforward reaction between a primary amine and carbon disulfide. Although a specific, detailed protocol for this compound was not found in the reviewed literature, the following general experimental procedure, adapted from established protocols for similar compounds, can be utilized.
Experimental Protocol: General Synthesis of Symmetrical N,N'-Disubstituted Thioureas
This protocol details a widely used method for the synthesis of symmetrical N,N'-disubstituted thioureas.
Materials and Reagents:
-
Primary amine (e.g., Benzylamine for this compound synthesis)
-
Carbon disulfide (CS₂)
-
Ethanol
-
Pyridine (catalytic amount)
-
Cold ethanol (for washing)
-
A suitable solvent for recrystallization (e.g., ethanol or an ethanol/water mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware
-
Vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (2.0 equivalents) in ethanol.
-
Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine. Subsequently, add carbon disulfide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent.
-
Drying: Dry the purified product in a vacuum oven to yield the final N,N'-disubstituted thiourea.
-
Characterization: The identity and purity of the synthesized compound should be confirmed by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.
Caption: Experimental workflow for the synthesis of symmetrical N,N'-disubstituted thioureas.
Applications of Thiourea Derivatives
While specific applications for this compound remain to be extensively documented, the thiourea scaffold is a "privileged structure" in medicinal chemistry, demonstrating a vast array of biological activities. The table below summarizes key applications of various thiourea derivatives, which may suggest potential areas of investigation for this compound.
| Application Area | Specific Activity | Examples of Thiourea Derivatives |
| Anticancer | Inhibition of cancer cell proliferation, targeting of signaling pathways, and anti-angiogenesis.[4][5][6] | N,N′-diarylureas, N-(4-t-butylbenzoyl)-N'-phenylthiourea[4][6] |
| Enzyme Inhibition | Potent inhibitors of enzymes such as urease and nitric oxide synthase (nNOS and iNOS).[7][8][9] | N,N-disubstituted thioureas based on a quinolone scaffold[7][9] |
| Antimicrobial | Exhibit antibacterial and antifungal properties.[10] | Acyl-thiourea derivatives[10] |
| Antiviral | Demonstrated activity against viruses, including HIV.[10] | 1H-imidazol thiourea derivatives[10] |
| Industrial Chemistry | Used as vulcanization accelerators in the rubber industry and as corrosion inhibitors.[11] | N,N'-Diethylthiourea[11] |
Potential Mechanism of Action: Kinase Inhibition
A significant number of N,N'-diarylurea and thiourea derivatives function as kinase inhibitors in anticancer therapy. A prevalent mechanism of action involves the formation of crucial hydrogen bonds between the urea or thiourea moiety and the hinge region of the kinase domain, which is essential for their inhibitory effect. The conceptual diagram below illustrates this mode of interaction.
Caption: Conceptual diagram of a thiourea derivative inhibiting a kinase.
Conclusion
This compound is a member of a chemical class with demonstrated and significant potential in both medicinal and materials science. While the scientific literature currently lacks extensive data on its specific biological activities and applications, the vast body of research on other thiourea derivatives strongly suggests that this compound could serve as a valuable scaffold for the design and synthesis of novel therapeutic agents and functional materials. Future research is necessary to fully elucidate the specific properties and potential applications of this compound.
References
- 1. This compound | C15H16N2S | CID 838375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 1424-14-2 [amp.chemicalbook.com]
- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. mdpi.com [mdpi.com]
- 8. N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 11. publications.iarc.who.int [publications.iarc.who.int]
Methodological & Application
Application Notes and Protocols for the Synthesis of N,N'-Dibenzylthiourea from Benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dibenzylthiourea is a symmetrically disubstituted thiourea derivative. The thiourea scaffold is of significant interest in medicinal chemistry and drug development due to its diverse range of biological activities. Thiourea derivatives have been reported to exhibit anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. Their therapeutic potential is often attributed to their ability to interact with various biological targets, including enzymes and signaling proteins. This document provides detailed protocols for the synthesis of this compound from benzylamine and explores its potential applications in drug development, particularly focusing on its anticancer activities and modulation of relevant signaling pathways.
Data Presentation
The synthesis of this compound from benzylamine and carbon disulfide can be achieved under various reaction conditions, influencing the reaction time and yield. Below is a summary of quantitative data from representative synthetic methods.
| Entry | Reactants (Equivalents) | Solvent | Promoter/Catalyst (Equivalents) | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzylamine (2), CS₂ (1) | DMF | None | Room Temp. | 10 h | 65 | [1] |
| 2 | Benzylamine (2), CS₂ (1) | DMF | CBr₄ (1) | Room Temp. | 15 min | 92 | [1] |
| 3 | Benzylamine (2), CS₂ (2) | Water | None | Room Temp. | 30 min | 98 | [2][3] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from benzylamine and carbon disulfide, adapted from established green chemistry principles.[2][3]
Materials:
-
Benzylamine (C₇H₉N)
-
Carbon disulfide (CS₂)
-
Water (H₂O)
-
Ethanol (C₂H₅OH)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add benzylamine (2 mmol).
-
Add 15 mL of water to the flask and stir the mixture at room temperature.
-
Slowly add carbon disulfide (2 mmol) dropwise to the stirring solution using a dropping funnel.
-
Continue stirring the reaction mixture vigorously at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solid precipitate of this compound is formed.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
Characterization Data for 1,3-Dibenzylthiourea:
-
¹³C NMR (125 MHz, CDCl₃): δ = 180.9, 135.9 (2 C), 127.9 (4 C), 126.9 (2 C), 126.6 (4 C), 47.6 (2 C).
-
MS (m/z): [M]⁺ calcd: 256.1; found: 257.0 [M + 1]⁺.
-
Anal. Calcd for C₁₅H₁₆N₂S: C, 70.27; H, 6.29; N, 10.93. Found: C, 70.16; H, 6.32; N, 11.02.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound from benzylamine and carbon disulfide.
Caption: Workflow for the synthesis of this compound.
Potential Signaling Pathway in Cancer
Thiourea derivatives have been investigated for their anticancer properties, with some demonstrating inhibitory effects on key signaling pathways that regulate cell growth and survival.[4][5][6] A potential mechanism of action for this compound, based on the activity of related compounds, is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
Applications in Drug Development
The thiourea moiety is a recognized pharmacophore in drug discovery. N,N'-disubstituted thioureas, including this compound, are of interest for their potential as therapeutic agents.
Anticancer Activity: Many thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanism for this activity often involves the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6] Inhibition of the EGFR signaling cascade can disrupt downstream pathways like the Ras-Raf-MEK-Erk and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[6] This disruption can lead to cell cycle arrest and apoptosis in cancer cells. The structural features of this compound make it a candidate for investigation as an inhibitor of such kinases.
Other Potential Applications: Beyond cancer, thiourea derivatives have been explored for a wide array of pharmacological activities, including:
-
Antimicrobial agents: Effective against various strains of bacteria and fungi.
-
Antiviral agents: Showing activity against viruses such as HIV.
-
Anti-inflammatory agents: Modulating inflammatory responses.
The versatile synthetic accessibility and the diverse biological activities of the thiourea scaffold make this compound and its analogs promising candidates for further investigation in drug discovery and development programs.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N,N'-bis(phenylmethyl)thiourea: A Detailed Protocol for Researchers
Application Note
This document provides a comprehensive guide for the synthesis of N,N'-bis(phenylmethyl)thiourea, a symmetrical disubstituted thiourea derivative. Also known as N,N'-dibenzylthiourea, this compound and its analogues are of interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by the thiourea scaffold.
The protocol outlined below describes a facile and environmentally friendly synthesis method employing the reaction of benzylamine with carbon disulfide in an aqueous medium. This approach offers high yields and simplifies the purification process. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Quantitative Data Summary
The key physical and spectral data for the synthesized N,N'-bis(phenylmethyl)thiourea are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂S | [1] |
| Molecular Weight | 256.37 g/mol | [1] |
| Melting Point | 147-149 °C | |
| Appearance | White solid | |
| ¹H NMR | Aromatic Protons (10H): multiplet, ~7.2-7.4 ppmMethylene Protons (-CH₂-, 4H): singlet, ~4.8 ppmNH Protons (2H): broad singlet, ~6.5 ppm | |
| ¹³C NMR | Thiocarbonyl Carbon (C=S): ~182 ppmAromatic Carbons: ~127-138 ppmMethylene Carbon (-CH₂-): ~50 ppm | |
| IR (Infrared) Spectroscopy | N-H stretch: ~3200-3400 cm⁻¹C-N stretch: ~1350 cm⁻¹C=S stretch: ~700-850 cm⁻¹ | |
| Yield | >95% |
Experimental Protocol
This section details the methodology for the synthesis of N,N'-bis(phenylmethyl)thiourea.
Materials:
-
Benzylamine (C₇H₉N)
-
Carbon disulfide (CS₂)
-
Ethanol (C₂H₅OH)
-
Deionized water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2.0 equivalents of benzylamine with deionized water.
-
Addition of Carbon Disulfide: While stirring the benzylamine solution, add 1.0 equivalent of carbon disulfide dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. The formation of a white precipitate indicates the product is forming. For some analogous syntheses, gentle heating to 60°C can be employed to ensure the reaction goes to completion.
-
Workup and Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified N,N'-bis(phenylmethyl)thiourea in a vacuum oven to obtain a fine, white solid.
-
Characterization: Confirm the identity and purity of the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.
Visualizations
The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow for biological screening.
References
N,N'-Dibenzylthiourea: A Versatile Intermediate for Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dibenzylthiourea is a valuable and versatile intermediate in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both nucleophilic sulfur and nitrogen atoms, allows for diverse cyclization strategies to construct key heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of thiazoles and 1,3,4-thiadiazoles using this compound as a key building block.
Application in Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. In this reaction, a thiourea derivative is reacted with an α-haloketone to yield the corresponding aminothiazole. This compound serves as an excellent substrate in this reaction, leading to the formation of 2-(dibenzylamino)thiazoles, which can be further modified to generate a library of compounds for drug discovery programs.
General Reaction Scheme: Hantzsch Thiazole Synthesis
The reaction proceeds via the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Caption: General workflow for Hantzsch thiazole synthesis.
Quantitative Data for Thiazole Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of 2-(dibenzylamino)-4-phenylthiazole from this compound and phenacyl bromide.
| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenacyl Bromide | Ethanol | - | Reflux | 2 | 85 |
Experimental Protocol: Synthesis of 2-(Dibenzylamino)-4-phenylthiazole
Materials:
-
This compound
-
Phenacyl bromide
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add phenacyl bromide (1.0 mmol).
-
Reflux the reaction mixture for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(dibenzylamino)-4-phenylthiazole.
Application in 1,3,4-Thiadiazole Synthesis
This compound can also be utilized as a precursor for the synthesis of 1,3,4-thiadiazole derivatives. One common approach involves the reaction of the thiourea with a suitable cyclizing agent, such as a hydrazonoyl halide, or through a multi-step process involving the formation of a thiosemicarbazide intermediate.
General Reaction Scheme: Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazide Intermediate
A common route to 2,5-disubstituted 1,3,4-thiadiazoles involves the acid-catalyzed cyclization of N-acylthiosemicarbazides. While not a direct cyclization of this compound, it can be conceptually derived from related thiourea chemistry. A more direct, though less commonly cited, hypothetical pathway could involve reaction with a di-electrophile. For a practical approach, conversion to a thiosemicarbazide followed by cyclization is more established.
Caption: General pathway to 1,3,4-thiadiazoles from a thiosemicarbazide precursor.
Quantitative Data for 1,3,4-Thiadiazole Synthesis
| Entry | Starting Material | Cyclizing Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Benzoyl-4-benzylthiosemicarbazide | Conc. H₂SO₄ | - | - | 0 - RT | 1 | 80-90 (Typical) |
Conceptual Experimental Protocol: Synthesis of N,N-Dibenzyl-5-phenyl-1,3,4-thiadiazol-2-amine (Hypothetical)
This protocol is a conceptual adaptation based on general methods, as a specific protocol for this transformation was not found in the provided search results.
Materials:
-
This compound
-
Hydrazonoyl chloride (e.g., N-phenylbenzohydrazonoyl chloride)
-
Triethylamine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the hydrazonoyl chloride (1.0 mmol) in ethanol (20 mL).
-
Add triethylamine (1.2 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3,4-thiadiazole derivative.
This compound is a readily accessible and highly useful intermediate for the synthesis of various heterocyclic systems. The protocols provided herein for the synthesis of thiazoles demonstrate a practical application of this starting material. While direct, high-yield methods for 1,3,4-thiadiazole synthesis from this compound are less commonly reported, the conceptual framework provided offers a starting point for further investigation and methods development in this area. The ability to readily introduce the dibenzylamino moiety onto these privileged heterocyclic scaffolds makes this compound a compound of significant interest for the generation of novel molecular entities in drug discovery and materials science.
Applications of N,N'-Dibenzylthiourea in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dibenzylthiourea, a symmetrically disubstituted thiourea derivative, holds promise in the field of medicinal chemistry. The thiourea scaffold is a privileged structure known to impart a wide range of biological activities to molecules. These activities stem from the ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions, allowing for interactions with various biological targets such as enzymes and receptors. While extensive research has been conducted on a variety of N,N'-disubstituted thiourea derivatives, this document focuses on the potential applications and detailed experimental protocols relevant to this compound and its analogs. The information provided herein is intended to serve as a comprehensive resource for researchers involved in the synthesis, evaluation, and development of novel therapeutic agents.
Synthesis of this compound
A common and effective method for the synthesis of symmetrical N,N'-disubstituted thioureas like this compound involves the reaction of the corresponding primary amine with a thiocarbonyl source, such as carbon disulfide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzylamine
-
Carbon disulfide (CS₂)
-
Ethanol
-
Pyridine (catalyst)
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzylamine (2.0 equivalents) in ethanol.
-
Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine. Subsequently, add carbon disulfide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be partially evaporated to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified solid product in a vacuum oven to obtain this compound.
-
Characterization: Confirm the identity and purity of the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.
Potential Medicinal Chemistry Applications and Protocols
While specific biological data for this compound is limited in the available literature, the broader class of N,N'-disubstituted thioureas has demonstrated significant potential in several therapeutic areas. Below are detailed protocols for evaluating the anticancer, antibacterial, and anti-inflammatory activities of this compound.
Anticancer Activity
Thiourea derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways.[3]
This protocol determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in the complete culture medium. Replace the medium in the wells with fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO without the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data for Structurally Related N,N'-Disubstituted Thioureas (for comparative purposes):
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.31 ± 0.05 | [4] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast) | 0.94 ± 0.02 | [4] |
| 1-(3-Bromobenzoyl)-3-[2-({[(3-bromophenyl)formamido]methanethioyl}amino)phenyl]thiourea | HeLa (Cervical) | > 100 | [5] |
| 1-Benzoyl-3-(5-methyl-2-{[(phenylformamido)methanethioyl]amino}phenyl)thiourea | HeLa (Cervical) | > 100 | [5] |
| Diarylthiourea Derivative 4 | MCF-7 (Breast) | 338.33 ± 1.52 | [2] |
Antibacterial Activity
Thiourea derivatives have shown promising activity against a range of bacterial pathogens, including multidrug-resistant strains.[6][7]
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in MHB in a 96-well plate.
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Quantitative Data for Structurally Related Thiourea Derivatives (for comparative purposes):
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiourea Derivative TD4 | S. aureus (ATCC 29213) | 2 | [6] |
| Thiourea Derivative TD4 | MRSA (USA 300) | 2 | [6] |
| Thiourea Derivative TD4 | E. faecalis (ATCC 29212) | 4 | [6] |
| 1-morpholinyl 3-phenyl thiourea derivative | E. faecalis | 40-50 | [7] |
| 1-morpholinyl 3-phenyl thiourea derivative | P. aeruginosa | 40-50 | [7] |
Anti-inflammatory Activity
Certain thiourea derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory enzymes or pathways.[8]
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
Materials:
-
This compound
-
Egg albumin or Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (standard drug)
-
Water bath
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2.0 mL of various concentrations of this compound.
-
Control and Standard: Prepare a control group with distilled water instead of the test compound and a standard group with diclofenac sodium.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Quantitative Data for Structurally Related Thiourea Derivatives (for comparative purposes):
| Compound | Assay | IC₅₀ (µM) | Reference |
| Naproxen-thiourea derivative 4 | 5-LOX inhibition | 0.30 | [8] |
| Naproxen-thiourea derivative 7 | Carrageenan-induced paw edema (% inhibition) | 54.12% (at 10 mg/kg) | [8] |
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are not yet fully elucidated, studies on related thiourea derivatives suggest several potential mechanisms of action. These include the inhibition of key enzymes and modulation of critical signaling pathways involved in disease progression.
Potential Anticancer Signaling Pathway: EGFR Inhibition
Some N-substituted thiourea derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Inhibition of EGFR phosphorylation can block these pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
Potential Mechanism in Bacterial Infections: Urease Inhibition
Thiourea and its derivatives are known inhibitors of urease, a nickel-containing enzyme essential for the survival of certain pathogenic bacteria, such as Helicobacter pylori.[10][11] Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, which helps the bacteria to neutralize the acidic environment of the stomach. Inhibition of urease can thus be an effective antibacterial strategy.
Caption: Potential mechanism of urease inhibition by this compound.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. The provided protocols offer a framework for the synthesis and biological evaluation of this compound in the areas of oncology, infectious diseases, and inflammation. While specific quantitative data and mechanistic studies for this compound are currently limited, the information available for structurally related compounds provides a strong rationale for its further investigation. Future research should focus on determining the specific biological targets and elucidating the detailed mechanisms of action of this compound to fully realize its potential in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N'-Dibenzylthiourea in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of N,N'-Dibenzylthiourea as a versatile ligand in coordination chemistry. It includes detailed protocols for the synthesis of the ligand and its metal complexes, a summary of its coordination behavior, and an exploration of its applications in catalysis and drug development, particularly as an anticancer agent.
Introduction
N,N'-disubstituted thioureas are a significant class of ligands in coordination chemistry due to their versatile binding modes, involving sulfur and nitrogen donor atoms.[1] This allows for the formation of stable complexes with a wide range of transition metals. This compound, in particular, offers a unique combination of steric and electronic properties conferred by the benzyl groups, influencing the structure, stability, and reactivity of its metal complexes. These complexes have shown promise in various fields, including catalysis and medicinal chemistry, with notable potential as anticancer and antimicrobial agents.[2][3] The lipophilic nature of the benzyl groups can enhance the cellular uptake of the metal complexes, a desirable feature for drug development.[3]
Synthesis and Characterization
Protocol 1: Synthesis of this compound Ligand
This protocol describes a general and reliable method for the synthesis of symmetrical N,N'-disubstituted thioureas, adapted for this compound. The reaction involves the condensation of benzylamine with carbon disulfide.
Materials:
-
Benzylamine (2.0 equivalents)
-
Carbon disulfide (1.0 equivalent)
-
Ethanol
-
Pyridine (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (2.0 equiv.) in ethanol.
-
Add a catalytic amount of pyridine to the stirred solution.
-
Slowly add carbon disulfide (1.0 equiv.) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the crude this compound by vacuum filtration and wash with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination.
dot
References
Application Notes and Protocols for the Synthesis of Symmetrical Diaryl Thioureas
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of symmetrical diaryl thioureas, a class of compounds with significant applications in medicinal chemistry and materials science. The protocols outlined below detail common and efficient methods for preparing these molecules, including traditional heating and modern microwave-assisted techniques.
Introduction
Symmetrical diaryl thioureas are characterized by a central thiocarbonyl group flanked by two identical aryl substituents. This structural motif is a key pharmacophore in a variety of biologically active molecules, exhibiting a range of activities including antiviral, antibacterial, and anticancer properties. Furthermore, their ability to form strong hydrogen bonds makes them valuable as organocatalysts and building blocks in supramolecular chemistry. The following protocols offer reliable methods for their synthesis from readily available starting materials.
General Synthetic Routes
The synthesis of symmetrical diaryl thioureas can be primarily achieved through two main pathways: the reaction of an aromatic amine with a thiocarbonyl source. The most common and atom-economical thiocarbonyl source is carbon disulfide (CS₂). Alternative methods may employ thiophosgene or its less hazardous surrogates.
Caption: General workflow for the synthesis of symmetrical diaryl thioureas.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenylthiourea via Conventional Heating
This protocol describes the synthesis of 1,3-diphenylthiourea (also known as thiocarbanilide) from aniline and carbon disulfide.[1]
Materials:
-
Aniline
-
Carbon disulfide (CS₂)
-
N,N-Dimethylformamide (DMF)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve aniline (2.0 mmol) in DMF (2.0 mL).
-
Slowly add carbon disulfide (1.0 mmol) to the solution and stir for 5 minutes.
-
Add carbon tetrabromide (1.0 mmol) to the mixture.
-
Remove the ice-water bath and continue stirring at room temperature for 20 minutes.
-
Pour the reaction mixture into ice-water (80 mL) with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 60 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate (15:1) mixture as the eluent to afford 1,3-diphenylthiourea as a white solid.[2]
Protocol 2: Microwave-Assisted Synthesis of Symmetrical Diaryl Thioureas
This protocol provides a rapid and efficient solvent-free method for the synthesis of various symmetrical diaryl thioureas using microwave irradiation.[3]
Materials:
-
Substituted aryl amine (e.g., 4-chloroaniline, 4-methylaniline)
-
Carbon disulfide (CS₂)
-
A mortar and pestle
-
Microwave synthesizer
Procedure:
-
In a mortar, grind the appropriate aryl amine (10 mmol) with carbon disulfide (5 mmol) for 1 minute.
-
Transfer the resulting mixture into a reaction vessel suitable for microwave synthesis.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power and time (e.g., 1.5-4.5 minutes, optimized for the specific substrate).[3]
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
The solid product is typically of high purity and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.
Protocol 3: Synthesis of 1,3-Bis(4-chlorophenyl)thiourea
This protocol details the preparation of 1,3-bis(4-chlorophenyl)thiourea.[4]
Materials:
-
4-Chloroaniline
-
Carbon disulfide (CS₂)
-
Ammonia solution
-
Methanol
Procedure:
-
Dissolve 4-chloroaniline (1 mmol) in methanol in a flask.
-
Cool the solution to below 4°C in an ice bath.
-
Add cold carbon disulfide (1 mmol) to the solution.
-
Add ammonia solution (4.0 mL) dropwise while maintaining the temperature below 4°C and stirring continuously.
-
Continue stirring at room temperature for 3 hours, during which a white precipitate will form.
-
Collect the white precipitate by filtration.
-
The product can be recrystallized from N,N-dimethylformamide (DMF) to obtain single crystals.[4]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various symmetrical diaryl thioureas.
| Entry | Aryl Amine | Method | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1 | Aniline | Conventional | DMF | 0.3 h | Room Temp. | 91 | [2] |
| 2 | 4-Toluidine | Conventional | DMF | 0.5 h | Room Temp. | 95 | [2] |
| 3 | 4-Chloroaniline | Conventional | DMF | 0.5 h | Room Temp. | 94 | [2] |
| 4 | Aniline | Microwave | Solvent-free | 1.5 min | N/A | 97 | [3] |
| 5 | 4-Toluidine | Microwave | Solvent-free | 2.0 min | N/A | 95 | [3] |
| 6 | 4-Chloroaniline | Microwave | Solvent-free | 2.5 min | N/A | 96 | [3] |
| 7 | 4-Chloroaniline | Conventional | Methanol | 3 h | <4°C to RT | 84 | [4] |
| 8 | Aniline | Phenyl Chlorothionoformate | Water | 2 h | 100°C | 99 | [5] |
| 9 | 4-Toluidine | Phenyl Chlorothionoformate | Water | 2 h | 100°C | 98 | [5] |
| 10 | 4-Chloroaniline | Phenyl Chlorothionoformate | Water | 3 h | 100°C | 95 | [5] |
Safety Precautions
-
Carbon disulfide is highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Thiophosgene and its surrogates are toxic and corrosive. Handle with extreme caution and appropriate personal protective equipment (PPE).
-
Aryl amines can be toxic and may be absorbed through the skin. Wear gloves and handle in a fume hood.
-
Microwave synthesis should only be carried out in specialized equipment designed for chemical reactions to avoid the risk of explosion from pressure buildup.
These protocols provide a foundation for the synthesis of symmetrical diaryl thioureas. Researchers may need to optimize conditions for specific substrates to achieve the best results.
References
Application Notes and Protocols for N,N'-Dibenzylthiourea in the Synthesis of Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of N,N'-dibenzylthiourea derivatives as anticancer agents. While specific data on this compound derivatives is limited in publicly available literature, this document leverages data from structurally similar N,N'-disubstituted thiourea compounds to provide valuable insights. The protocols and data presented herein are based on established methodologies for the synthesis and evaluation of this class of compounds.
Introduction
Thiourea derivatives have emerged as a promising class of compounds in the field of medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties. The N,N'-disubstituted thiourea scaffold offers a versatile platform for the design and synthesis of novel therapeutic agents. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2][3] this compound, with its benzylic substitutions, presents an interesting structural motif for further exploration and derivatization to develop potent and selective anticancer agents.
Data Presentation
The following tables summarize the in vitro anticancer activity of representative N,N'-disubstituted thiourea derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of a cancer cell population).
Table 1: Cytotoxicity of N,N'-Diarylthiourea Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 | - | - |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Human Lung Carcinoma | 2.5 - 12.9 | Gefitinib | 1.1 - 15.6 |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 |
| HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | |
| MCF-7 (Breast) | 7.0 | Doxorubicin | 4.56 |
Data is sourced from multiple studies and presented for comparative purposes.[2][4]
Table 2: Anticancer Activity of Other Substituted Thiourea Derivatives
| Compound Series | Cancer Cell Line(s) | IC50 Range (µM) | Notes |
| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas | MCF-7 (Breast) | - | Compound 7b showed significant EGFR (IC50=0.08 µM) and HER-2 (IC50=0.35 µM) inhibitory activity. |
| N,N′-diarylureas | A549 (Lung), SMMC-7721 (Liver) | 0.28 - 15.81 | Exhibited strong anti-tumor cell proliferation activity. |
| Diarylurea with 4-chloro-3-(trifluoromethyl)phenyl terminal | PC-3 (Prostate), HCT-116 (Colon), ACHN (Renal) | 0.67 - 0.87 | Comparable activity to Sorafenib. |
This table presents data from various N,N'-disubstituted urea and thiourea derivatives to highlight the potential of this chemical class.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives as potential anticancer agents.
Protocol 1: General Synthesis of Symmetrical this compound Derivatives
This protocol describes a general method for the synthesis of symmetrical N,N'-disubstituted thioureas, adapted from established procedures for analogous compounds.[6][7]
Materials:
-
Benzylamine (or substituted benzylamine)
-
Carbon disulfide (CS₂) or 1,1'-Thiocarbonyldiimidazole (TCDI)
-
Pyridine (catalytic amount, if using CS₂)
-
Ethanol or Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/stir plate
Procedure using Carbon Disulfide:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.0 equivalents of the desired benzylamine in ethanol.
-
Add a catalytic amount of pyridine to the stirred solution.
-
Slowly add 1.0 equivalent of carbon disulfide dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified this compound derivative in a vacuum oven.
-
Characterize the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Procedure using 1,1'-Thiocarbonyldiimidazole (TCDI):
-
In a dry round-bottom flask, dissolve 2.0 equivalents of the desired benzylamine in anhydrous dichloromethane (DCM).
-
To this solution, add 1.0 equivalent of 1,1'-thiocarbonyldiimidazole (TCDI) portion-wise at room temperature under stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Dry the purified product and characterize it as described above.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Visualizations
N,N'-disubstituted thiourea derivatives have been reported to interfere with key signaling pathways that are often dysregulated in cancer. The primary mechanisms of action involve the inhibition of protein tyrosine kinases, leading to the downregulation of downstream proliferative and survival signals.[2][10]
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
The diagram above illustrates a plausible mechanism where this compound derivatives inhibit the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.[2][10]
Caption: General experimental workflow for the synthesis of this compound derivatives.
This workflow diagram provides a logical sequence for the synthesis and purification of the target compounds, from starting materials to the final, characterized product.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel anticancer agents. The synthetic protocols provided offer a straightforward approach to generate a library of these compounds for biological screening. The in vitro cytotoxicity data from related N,N'-disubstituted thioureas suggest that this class of compounds can exhibit potent activity against various cancer cell lines. Further investigation into the specific mechanisms of action and structure-activity relationships of this compound derivatives is warranted to optimize their therapeutic potential. The provided application notes and protocols serve as a valuable resource for researchers in the field of anticancer drug discovery.
References
- 1. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of N,N'-Dibenzylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dibenzylthiourea is a disubstituted thiourea derivative with potential applications in various fields, including medicinal chemistry and materials science. As with any synthesized compound intended for research or development, thorough analytical characterization is crucial to confirm its identity, purity, and stability. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of modern analytical techniques.
Analytical Techniques Overview
A multi-faceted approach employing various analytical techniques is recommended for the comprehensive characterization of this compound. This ensures unambiguous structure elucidation and accurate purity assessment. The primary techniques covered in this document are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Mass Spectrometry (MS) for molecular weight confirmation.
-
Thermal Analysis (TGA/DSC) to evaluate thermal stability.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy for preliminary analysis and concentration determination.
The logical workflow for characterizing a new batch of this compound is depicted below.
Caption: Workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.
Data Presentation
| Technique | Nucleus | Expected Chemical Shifts (δ, ppm) | Solvent |
| ¹H NMR | Protons | ~4.7 (d, 4H, -CH₂-), ~7.2-7.4 (m, 10H, Ar-H), ~8.0 (br s, 2H, -NH-) | CDCl₃ or DMSO-d₆ |
| ¹³C NMR | Carbon | ~49 (-CH₂-), ~127-138 (Ar-C), ~183 (C=S) | CDCl₃ or DMSO-d₆ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
Filter the solution if any particulate matter is present.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
Spectral width: 0-12 ppm.
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096 (or more, depending on sample concentration).
-
Spectral width: 0-220 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.
Data Presentation
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200-3400 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| C=S | Stretching | 1200-1300 |
| C-N | Stretching | 1400-1500 |
| Aromatic C=C | Bending | 1450-1600, 690-900 |
Experimental Protocol: FTIR (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and can be adapted for quantitative analysis.
Data Presentation
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact conditions, but should be a single major peak. |
Experimental Protocol: HPLC Purity Assessment
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to about 0.1 mg/mL with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column oven temperature to 25-30 °C.
-
Inject the sample and run the analysis for a sufficient time to ensure all components have eluted (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all peaks.
-
Caption: Workflow for HPLC purity analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
Data Presentation
| Technique | Expected m/z | Ionization Mode |
| Electrospray Ionization (ESI) | 257.11 [M+H]⁺ | Positive |
| Electron Ionization (EI) | 256.10 [M]⁺ | N/A |
Note: The exact mass of this compound (C₁₅H₁₆N₂S) is 256.1034 g/mol .
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to promote protonation.
-
-
Instrument Parameters:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Optimize source parameters such as capillary voltage and desolvation temperature to obtain a stable signal.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the observed m/z with the calculated value.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis provides information about the thermal stability and decomposition profile of this compound.
Data Presentation
| Technique | Parameter | Expected Observation |
| TGA | Onset of Decomposition | Expected to be above 150 °C |
| DSC | Melting Point | A sharp endothermic peak corresponding to the melting point. |
| DSC | Decomposition | Exothermic or endothermic peaks following the melting point. |
Experimental Protocol: TGA/DSC
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into an aluminum or ceramic TGA/DSC pan.
-
-
Instrument Parameters:
-
Place the sample pan and an empty reference pan into the instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 20-50 mL/min).
-
Scan a temperature range appropriate for observing melting and decomposition (e.g., 30 °C to 400 °C).
-
-
Data Analysis:
-
TGA: Determine the onset temperature of weight loss from the TGA curve.
-
DSC: Determine the peak temperature of the melting endotherm and any subsequent decomposition events from the DSC curve.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for a quick qualitative check and for developing quantitative assays.
Data Presentation
| Solvent | λmax (nm) |
| Methanol or Ethanol | Expected absorption maxima in the UV region. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance value below 1.5.
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the pure solvent.
-
Record the UV-Vis spectrum of the sample solution over a range of 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Conclusion
The application of this comprehensive suite of analytical techniques will ensure a thorough characterization of this compound, confirming its chemical identity, purity, and stability. The provided protocols offer a robust starting point for researchers, and specific parameters may be further optimized based on the available instrumentation and specific research requirements.
High-Performance Liquid Chromatography (HPLC) Analysis of Thiourea Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of thiourea and its derivatives using High-Performance Liquid Chromatography (HPLC). Thiourea derivatives are a versatile class of compounds with significant applications in organic synthesis, agriculture, and importantly, as active pharmaceutical ingredients in drug development, exhibiting a range of biological activities including antiviral, antibacterial, and anticancer properties.[1][2][3] Accurate and robust analytical methods are therefore crucial for quality control, pharmacokinetic studies, and ensuring the efficacy and safety of these compounds.
Application Notes
High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of thiourea derivatives. The choice of chromatographic conditions is critical and depends on the specific analyte and the matrix in which it is being analyzed.
Column Selection: Reversed-phase columns, particularly C18, are commonly employed for the analysis of thiourea and its derivatives.[4][5] However, due to the polar nature of some of these compounds, standard C18 columns may not provide adequate retention. In such cases, columns designed for polar analytes, such as those with polar-embedded or polar-endcapped stationary phases, are recommended. For more challenging separations, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be effective.[6][7] Normal-phase chromatography using columns like Primesep S can also be utilized.[8]
Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for the analysis of thiourea derivatives.[7][8] The organic modifier content can be adjusted to optimize the retention and separation of the analytes. To improve peak shape and influence retention, especially for ionizable compounds, a buffer or an acid (e.g., phosphoric acid or formic acid) is often added to the mobile phase.[6][9] For applications requiring mass spectrometry (MS) detection, volatile buffers and acids like formic acid are preferred.[9]
Detection: Ultraviolet (UV) detection is widely used for the analysis of thiourea derivatives. The thiocarbonyl group (C=S) in these molecules provides a chromophore that absorbs in the UV region. Common detection wavelengths are around 200 nm, 231 nm, and 236 nm.[4][5][6][10] For higher sensitivity and selectivity, especially in complex matrices like biological fluids, HPLC coupled with mass spectrometry (LC-MS/MS) is the method of choice.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various HPLC methods for the analysis of thiourea and its derivatives.
| Analyte(s) | Column | Mobile Phase | Detection | Retention Time (min) | Reference |
| Thiourea, Thiouracil, Methylthiouracil, Propylthiouracil | Primesep P | Water, Acetonitrile, Phosphoric acid | UV 200 nm | Not Specified | [6] |
| Thiourea | Zodiac HST P1 | Water, Acetonitrile | UV 200 nm | Not Specified | [7] |
| Thiourea, Urea | Primesep S | Water, Acetonitrile | UV 200 nm | Not Specified | [8] |
| Ethylenethiourea (ETU) | C18 Uptisphere NEC-5-20 | 0.01M phosphate buffer (pH 4.5) | UV 231 nm | Not Specified | [10] |
| Thiourea | C18-bonded silica | Doubly distilled water | UV 236 nm | 1.35 ± 5% | [4][5] |
| (2-Methylphenyl)thiourea | Newcrom R1 | Acetonitrile, Water, Phosphoric acid | Not Specified | Not Specified | [9] |
| Analyte | Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Reference |
| Thiourea | HPLC-UV | LOD: 2 µg/L | Not Specified | [4][5] |
| Ethylenethiourea (ETU) | LC-MS | LOD: 0.05 ng/mL | 0.1-54 ng/mL | [10] |
| Ethylenethiourea (ETU) | HPLC-UV | LOD: 0.1 ng per injection | 0.3–110 ng | [10] |
| Ethylenethiourea (ETU) | LC-MS/MS | LOQ: 0.5 ng/mL | 0.25-200 ng/mL | [10] |
| Thiourea | HPLC-UV | Analytical Detection Limit: 4.9 ng per injection | Not Specified | [11] |
Experimental Protocols
Protocol 1: Analysis of Thiourea, Thiouracil, Methylthiouracil, and Propylthiouracil
This protocol is based on a mixed-mode HPLC method for the separation of thiourea and related compounds.[6]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Primesep P column (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (MeCN)
-
Buffer: Phosphoric acid
-
Standard solutions of Thiourea, Thiouracil, Methylthiouracil, and Propylthiouracil
2. Chromatographic Conditions:
-
Column: Primesep P (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A suitable gradient of Water and Acetonitrile with Phosphoric acid as a buffer. The exact gradient should be optimized based on the specific instrument and separation requirements.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 200 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the standards and samples in a suitable solvent, such as the initial mobile phase composition.
-
Filter the samples through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standards to determine their retention times and to generate a calibration curve.
-
Inject the samples for analysis.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Determination of Ethylenethiourea (ETU) in Urine
This protocol describes a method for the quantitative analysis of ETU in human urine using HPLC with UV detection.[10]
1. Instrumentation and Materials:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 Uptisphere NEC-5-20 column (250 x 4.6 mm, 5 µm)
-
Solid-phase extraction (SPE) cartridges (e.g., Extrelut®)
-
Internal Standard: 4-pyridinecarboxylic acid hydrazide
-
Mobile Phase: 0.01M phosphate buffer (pH 4.5)
2. Chromatographic Conditions:
-
Column: C18 Uptisphere NEC-5-20 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.01M phosphate buffer (pH 4.5)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 231 nm
-
Injection Volume: 20 µL
3. Sample Preparation (Solid-Phase Extraction):
-
Spike urine samples with the internal standard.
-
Load the sample onto a pre-conditioned Extrelut® SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the ETU and internal standard with a suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
4. Analysis:
-
Equilibrate the column with the mobile phase.
-
Inject prepared standards and samples.
-
Identify and quantify ETU based on its retention time relative to the internal standard and the calibration curve.
Visualizations
Experimental Workflow for HPLC Analysis
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 7. zodiaclifesciences.com [zodiaclifesciences.com]
- 8. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 9. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. osha.gov [osha.gov]
Application Notes and Protocols: N,N'-Disubstituted Thioureas as Versatile Building Blocks for Bioactive Molecules
Introduction
N,N'-disubstituted thioureas are a significant class of compounds in medicinal chemistry, serving as versatile synthons for the creation of a wide array of bioactive molecules.[1][2] Their utility stems from the reactive nature of the thiocarbonyl group and the two nitrogen atoms, which can participate in various cyclization and derivatization reactions to form heterocyclic scaffolds. These scaffolds are prevalent in numerous pharmacologically active agents.[1] While a broad range of N,N'-disubstituted thioureas have been explored, this document will focus on the general principles and protocols applicable to this class of compounds, with the understanding that specific data for N,N'-Dibenzylthiourea as a starting material for bioactive derivatives is not extensively available in the current scientific literature. The protocols and data presented herein are based on closely related N,N'-disubstituted thiourea analogues and are intended to provide a foundational framework for research and development.
Thiourea derivatives have been reported to exhibit a multitude of biological activities, including antibacterial, antifungal, anticancer, antiviral, and antioxidant effects.[1] They are key intermediates in the synthesis of various heterocyclic systems like thiazoles and thiadiazoles.[1][2]
Data Presentation: Bioactivity of N,N'-Disubstituted Thiourea Derivatives
The following table summarizes the in vitro biological activity of various N,N'-disubstituted thiourea derivatives against different cell lines and microbial strains. This data illustrates the potential of this class of compounds in drug discovery.
| Compound ID | Structure | Target | Assay | Activity (IC₅₀/MIC in µM) | Reference |
| 1 | 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (Breast Cancer) | Cytotoxicity | 179 | [3] |
| 2 | 1-(4-hexylbenzoyl)-3-methylthiourea | MCF-7 (Breast Cancer) | Cytotoxicity | 390 | [3] |
| 3 | N,N'-bis(4-chlorophenyl)thiourea | MCF-7 (Breast Cancer) | Cytotoxicity | 338.33 ± 1.52 | [4] |
| 4 | N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon Cancer) | Cytotoxicity | 1.11 | [3] |
| 5 | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | Antibacterial | 32 (µg/mL) | [5] |
| 6 | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli | Antibacterial | MIC values ranged widely between 1024 and 32 µg/mL | [5] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas
This protocol describes a common method for the synthesis of symmetrical N,N'-disubstituted thioureas from the corresponding primary amine and carbon disulfide.
Materials:
-
Primary amine (e.g., Benzylamine) (2.0 equiv)
-
Carbon disulfide (CS₂) (1.0 equiv)
-
Triethylamine (TEA) (2.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add carbon disulfide (1 equivalent) to the stirred solution.
-
After 30 minutes, add a solution of DCC (1.1 equivalents) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N,N'-disubstituted thiourea.
Logical Workflow for Synthesis
Caption: General synthetic workflow for N,N'-disubstituted thioureas.
Protocol 2: Hantzsch Thiazole Synthesis from an N,N'-Disubstituted Thiourea
This protocol outlines the synthesis of a 2-(disubstituted-amino)thiazole derivative through the Hantzsch thiazole synthesis, a classical method for constructing the thiazole ring.[6][7]
Materials:
-
N,N'-Disubstituted thiourea (1.0 equiv)
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 equiv)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve the N,N'-disubstituted thiourea (1.0 equivalent) in ethanol.
-
Add the α-haloketone (1.0 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(disubstituted-amino)thiazole derivative.
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: Stepwise workflow for the Hantzsch thiazole synthesis.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[3]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N,N'-Disubstituted thiourea derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Potential Signaling Pathways
While specific signaling pathways for this compound derivatives are not well-documented, related N,N'-diarylurea and thiourea compounds have been shown to modulate key cellular signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Hypothetical Signaling Pathway Modulated by Thiourea Derivatives
Caption: Potential signaling pathway modulated by thiourea derivatives.
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
Troubleshooting & Optimization
Technical Support Center: N,N'-Dibenzylthiourea Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of N,N'-Dibenzylthiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing symmetrical this compound is the reaction of benzylamine with carbon disulfide.[1] This reaction typically proceeds through a dithiocarbamate intermediate.[1]
Q2: What are the potential common side products in this synthesis?
The primary side products in the synthesis of this compound from benzylamine and carbon disulfide may include:
-
Unreacted Benzylamine: If the reaction does not go to completion, residual benzylamine will remain as an impurity.
-
Benzyl isothiocyanate: The intermediate dithiocarbamate can decompose, especially with heating, to form benzyl isothiocyanate and hydrogen sulfide.[2] While benzyl isothiocyanate is an intermediate in the formation of the desired product, its presence in the final product indicates an incomplete reaction.
-
Dithiocarbamate salts: The initial product of the reaction between benzylamine and carbon disulfide is a dithiocarbamate salt.[3] If this intermediate is not fully converted to the thiourea, it can persist as an impurity.
-
Elemental Sulfur: In some oxidative coupling methods for thiourea synthesis, elemental sulfur can be a byproduct.
Q3: My reaction yield is very low. What are the common causes?
Low yields in this compound synthesis can often be attributed to several factors:[4]
-
Purity of Reagents: Ensure that the benzylamine and carbon disulfide are of high purity. Impurities in the starting materials can lead to unwanted side reactions.
-
Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote the decomposition of the dithiocarbamate intermediate into side products other than the desired thiourea.
-
Stoichiometry: An incorrect molar ratio of benzylamine to carbon disulfide can result in a lower yield of the desired product.
-
Moisture: The presence of water can interfere with the reaction. It is advisable to use anhydrous solvents and dry glassware.[5]
Q4: How can I purify the crude this compound?
The most common method for purifying crude this compound is recrystallization.[6] Ethanol is a frequently used and effective solvent for this purpose. Column chromatography can also be employed for more challenging purifications.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Poor nucleophilicity of the amine (less likely with benzylamine but possible with derivatives).[1] | Consider adding a non-nucleophilic base like triethylamine to activate the amine. |
| Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature or prolonging the reaction time. | |
| Degradation of starting materials. | Use freshly distilled benzylamine and high-purity carbon disulfide. | |
| Oily Product Instead of Solid | Presence of significant impurities, particularly unreacted starting materials or oily side products. | Attempt to triturate the crude product with a non-polar solvent like hexane to induce crystallization of the desired product. If this fails, column chromatography is recommended for purification.[8] |
| Product Contaminated with Starting Materials | Incomplete reaction. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purify the product using recrystallization or column chromatography. |
| Yellowish Tint in the Final Product | Presence of sulfur-containing impurities or byproducts from the decomposition of dithiocarbamate. | Recrystallization, potentially with the addition of a small amount of activated charcoal, can help remove colored impurities.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzylamine and Carbon Disulfide
This protocol is a general method for the synthesis of symmetrical N,N'-disubstituted thioureas.
Materials:
-
Benzylamine (2.0 equivalents)
-
Carbon Disulfide (CS₂) (1.0 equivalent)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (2.0 eq.) in ethanol.
-
Slowly add carbon disulfide (1.0 eq.) to the stirred solution at room temperature. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
Dry the purified this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flask
-
Hotplate
-
Büchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid.
-
If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration if activated charcoal or other insoluble impurities are present.
-
Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
How to avoid impurities in N-aryl thiourea synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-aryl thioureas. Our goal is to help you optimize your reaction conditions, minimize impurities, and achieve higher yields of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-aryl thioureas?
A1: The two most prevalent methods for synthesizing N-aryl thioureas are the reaction of an aryl isothiocyanate with a primary or secondary amine and the reaction of an aryl amine with carbon disulfide.[1] The former is often preferred due to its high efficiency and cleaner reaction profile.[1] Greener approaches, such as using elemental sulfur with isocyanides or conducting the synthesis in aqueous media, have also been developed to minimize the use of hazardous solvents.
Q2: My N-aryl thiourea synthesis from an aryl isothiocyanate and an amine is giving a low yield and multiple spots on my TLC. What are the likely causes?
A2: Low yields and the presence of multiple byproducts in this reaction can often be attributed to the degradation of the aryl isothiocyanate, particularly at elevated temperatures.[1] Other potential causes include the use of impure starting materials, incomplete reaction, or side reactions. It is crucial to ensure the purity of your aryl isothiocyanate and consider running the reaction at room temperature or even 0°C, as the reaction is often exothermic and proceeds efficiently without heating.[1]
Q3: I have an unexpected symmetrical thiourea byproduct (Ar-NH-C(S)-NH-Ar) in my reaction. How can I prevent its formation?
A3: The formation of a symmetrical thiourea byproduct can occur if the amine starting material is contaminated with water.[1] The isothiocyanate can react with water, hydrolyzing back to the corresponding aniline. This aniline can then react with another molecule of isothiocyanate to form the symmetrical thiourea.[1] To avoid this, it is essential to use anhydrous solvents and ensure all glassware is thoroughly dried.[1] If necessary, the amine starting material should also be dried.
Q4: When using carbon disulfide for the synthesis, I'm observing a difficult-to-remove byproduct. What could it be?
A4: A common byproduct in syntheses involving carbon disulfide, especially when using secondary amines, is the corresponding thiuram disulfide. This is formed by the oxidative coupling of two dithiocarbamate intermediate molecules.[1] To minimize its formation, it is recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidation.[1]
Q5: Can I use water as a solvent for N-aryl thiourea synthesis?
A5: Yes, there are established protocols for the synthesis of thioureas in aqueous media, particularly for the reaction between amines and carbon disulfide.[1] This approach is considered a green chemistry alternative to using volatile organic compounds.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your N-aryl thiourea synthesis experiments.
Issue 1: Low Yield and/or Incomplete Reaction
| Possible Cause | Troubleshooting Strategy |
| Poor reactivity of starting materials | For less reactive amines (e.g., those with electron-withdrawing groups like 4-nitroaniline) or sterically hindered substrates, consider increasing the reaction temperature.[2] However, be mindful that higher temperatures can lead to isothiocyanate degradation.[1] Alternatively, extend the reaction time and monitor progress by TLC. |
| Degradation of aryl isothiocyanate | Aryl isothiocyanates can be unstable, especially at higher temperatures.[1] Conduct the reaction at room temperature or 0°C.[1] Ensure the purity of the isothiocyanate before use; if it has been stored for a long time, consider purification by distillation or chromatography.[1] |
| Suboptimal Solvent | The choice of solvent can influence reaction rate and yield. Common solvents include dichloromethane, tetrahydrofuran, and acetone.[2] For poorly soluble starting materials, a different solvent might be required. Some reactions can even be performed solvent-free.[3][4] |
Issue 2: Presence of Impurities
| Impurity | Possible Cause | Prevention and Removal |
| Symmetrical Thiourea (Ar-NH-C(S)-NH-Ar) | Contamination of the amine starting material with water, leading to hydrolysis of the isothiocyanate.[1] | Use anhydrous solvents and thoroughly dried glassware. Dry the amine starting material if necessary.[1] Purification can be achieved by recrystallization or column chromatography. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or poor reactivity. | Extend the reaction time or gently heat the mixture while monitoring for byproduct formation.[1] Unreacted starting materials can typically be removed by washing the crude product with a suitable solvent or by recrystallization. |
| Thiuram Disulfides (in CS₂ method) | Oxidative coupling of the dithiocarbamate intermediate.[1] | Run the reaction under an inert atmosphere (nitrogen or argon).[1] Careful control of stoichiometry can also help.[1] |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes reported yields for the synthesis of various N-aryl thioureas under different reaction conditions. This data is compiled from multiple sources to provide a comparative overview.
| Aryl Amine | Isothiocyanate/Thiourea Source | Solvent | Temperature | Time | Yield (%) | Reference |
| 3-Aminoacetophenone | Carbon Disulfide | Ethanol | Reflux | 4-6 h | - | [1] |
| Heterocyclic Amines | 2-((4-methoxyphenoxy)methyl)benzoyl isothiocyanate | Acetone | - | - | 41-76% | [5] |
| Toluidine Isomers | Ethyl Isothiocyanate | Dichloromethane | Reflux | - | Moderate to High | [6] |
| Anisidine Isomers | Ethyl Isothiocyanate | Dichloromethane | Reflux | - | Moderate to High | [6] |
| Substituted Anilines | Octanoyl Isothiocyanate | Solvent-free | 60-65°C | - | 88% (for 4-methoxyphenyl) | [3] |
| Arylamines | Di-functional Acid Chloride & Ammonium Thiocyanate | Solvent-free (grinding) | Room Temp | 20 min | 79-91% | [4] |
| 4-Fluoroaniline | 4-Fluorophenyl Isothiocyanate | Microwave (solvent-free) | - | 1.5 min | 97% | [7] |
| 4-Chloroaniline | 4-Chlorophenyl Isothiocyanate | Microwave (solvent-free) | - | 2.0 min | 96% | [7] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from Aryl Isothiocyanate and Amine
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl isothiocyanate (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetone)
Procedure:
-
In a round-bottom flask, dissolve the amine in the chosen anhydrous solvent.
-
To this solution, add the aryl isothiocyanate dropwise at room temperature with stirring.[1] The reaction is often exothermic.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours. For less reactive amines, gentle heating may be necessary.[2]
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]
Protocol 2: Synthesis of Symmetrical N,N'-Diarylthioureas from an Aryl Amine and Carbon Disulfide
This protocol is adapted for the synthesis of symmetrical thioureas.
Materials:
-
Aryl amine (2.0 eq)
-
Carbon disulfide (1.0 eq)
-
Ethanol
-
Pyridine (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aryl amine in ethanol.
-
Add a catalytic amount of pyridine to the solution.
-
Add carbon disulfide dropwise to the stirred solution at room temperature.[1]
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[1]
-
Further purify the product by recrystallization from ethanol or an ethanol/water mixture.[1]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for N,N'-Disubstituted Thioureas
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N,N'-disubstituted thioureas.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N,N'-disubstituted thioureas, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Poorly reactive starting materials: Amines with electron-withdrawing groups are less nucleophilic, and isothiocyanates with electron-donating groups are less electrophilic. | Increase the reaction temperature to drive the reaction forward. Be cautious of potential side reactions at higher temperatures.[1] For syntheses using carbon disulfide with a poorly reactive amine, consider a more reactive thioacylating agent, but be mindful of toxicity.[1] |
| Degradation of isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time. | Use freshly prepared or purified isothiocyanates and store them in a cool, dark, and dry environment. | |
| Steric hindrance: Bulky substituents on the amine or isothiocyanate can impede the reaction. | Prolong the reaction time or increase the temperature. Microwave irradiation can also be effective in overcoming steric barriers. | |
| Formation of Side Products | Reaction of isothiocyanate intermediate with starting amine: In syntheses from amines and carbon disulfide, the in-situ generated isothiocyanate can react with the initial amine, leading to a symmetrical thiourea byproduct. | A two-step, one-pot approach can be effective. First, form the isothiocyanate completely before adding the second amine. Careful control of stoichiometry is also crucial. |
| Decomposition of dithiocarbamate intermediate: This can occur particularly at elevated temperatures in syntheses involving carbon disulfide. | Optimize the reaction temperature by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged heating at high temperatures.[1] | |
| Product Purification Issues | Product is an oil or fails to crystallize: Not all thiourea derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization. | For non-crystalline or oily products, column chromatography is the most reliable purification method.[2] Trituration, which involves vigorously stirring the oil with a poor solvent, can sometimes induce crystallization.[2] |
| Product precipitates but is impure: The desired product may co-precipitate with unreacted starting materials or byproducts. | If the product precipitates, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[1] For products in solution, extraction followed by washing the organic layer with a mild acidic or basic solution can remove certain impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
The most prevalent methods include the reaction of an amine with an isothiocyanate and the reaction of an amine with carbon disulfide.[3] Other less common methods utilize reagents like thiophosgene or involve "green" approaches using elemental sulfur.[3]
Q2: How do the electronic properties of the reactants affect the reaction rate?
The reaction rate is significantly influenced by the electronic properties of both the amine and the isothiocyanate. More nucleophilic amines (those with electron-donating groups) and more electrophilic isothiocyanates (those with electron-withdrawing groups) will react faster. Conversely, a combination of a poorly nucleophilic amine and a poorly electrophilic isothiocyanate can lead to significantly longer reaction times.
Q3: What are typical solvents and temperatures for the synthesis of N,N'-disubstituted thioureas from an isothiocyanate and an amine?
This reaction is versatile and can be performed in a variety of common solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetone. Temperatures can range from room temperature to the reflux temperature of the chosen solvent, depending on the reactivity of the starting materials. Many of these reactions proceed smoothly at room temperature.
Q4: Can microwave irradiation be used to improve the synthesis?
Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times, in some cases from hours to minutes, and can also improve yields.[1][4]
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following tables summarize the impact of different conditions on thiourea synthesis based on available data.
Table 1: Effect of Solvent on Yield for the Synthesis of Symmetrical Thioureas from Amines and Carbon Disulfide
| Amine | Solvent | Yield (%) |
| Butylamine | N,N-Dimethylformamide | High |
| Butylamine | Acetonitrile | Lower |
| Butylamine | Tetrahydrofuran | Lower |
| Butylamine | Ethanol | Lower |
| Various aromatic primary amines | Water (with solar energy) | 57-99 |
Note: This table compiles data from different sources to illustrate general trends. Direct comparison of yields should be done with caution as other reaction parameters may have varied.
Table 2: Effect of Catalyst on the Synthesis of Symmetrical N,N'-Disubstituted Thioureas from Amines and CS₂
| Catalyst | Conditions | Outcome |
| ZnO/Al₂O₃ composite | Heterogeneous | High efficiency, selectivity, and reusability.[1][5] |
| Carbon Tetrabromide | Mild conditions | High yields and short reaction times.[6] |
| Choline chloride-urea deep eutectic solvent | 25-100°C in water | GC-Mass yields between 60% and 95%.[7] |
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea from an Amine and an Isothiocyanate
This protocol is a representative procedure for a standard solution-phase synthesis.[2]
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Synthesis of Symmetrical N,N'-bis(3-acetylphenyl)thiourea from an Amine and Carbon Disulfide
This protocol outlines the synthesis of a symmetrical diaryl thiourea.[3]
Materials:
-
3-aminoacetophenone (2.0 equivalents)
-
Carbon disulfide (1.0 equivalent)
-
Ethanol
-
Pyridine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 3-aminoacetophenone (2.0 equivalents) in ethanol.
-
Add a catalytic amount of pyridine to the stirred solution.
-
Add carbon disulfide (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
-
Dry the purified solid product in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for thiourea synthesis.
References
Technical Support Center: Purification of N,N'-Dibenzylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,N'-Dibenzylthiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: Recrystallization is the most widely used and effective technique for the purification of solid organic compounds like this compound. This method relies on the difference in solubility of the compound in a hot solvent versus a cold solvent to remove impurities.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: A suitable solvent for recrystallization should dissolve this compound completely when hot but only sparingly or not at all at room temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent. For thiourea derivatives, alcohols such as ethanol are often a good starting point for solvent screening. A systematic approach using small-scale solubility tests with various common laboratory solvents is highly recommended to identify the optimal solvent or solvent pair.
Q3: What are the expected impurities in crude this compound?
A3: The impurities present in crude this compound will depend on the synthetic route employed. Common impurities may include unreacted starting materials, such as benzylamine, and byproducts from the thiocarbonylating agent used in the synthesis.
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of the final product can be assessed using several analytical techniques. The most common methods include:
-
Melting Point Determination: A sharp melting point range of 1-2°C is indicative of a pure compound. The reported melting point for this compound is in the range of 146-149°C.[1][2]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of any remaining impurities.
Q5: When should I consider using column chromatography for purification?
A5: Column chromatography is a more advanced purification technique that should be considered if recrystallization proves ineffective in removing impurities. This may be the case if the crude product contains oily impurities or multiple impurities with similar solubility profiles to this compound. A preliminary TLC analysis can help determine if column chromatography is necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | Too much solvent was used, preventing the solution from becoming saturated upon cooling. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent in which the compound is less soluble at room temperature, or consider using a solvent/anti-solvent system. | |
| The solution cooled too quickly, leading to the formation of a supersaturated solution without crystallization. | Scratch the inside of the flask with a glass rod to induce crystal formation. Add a seed crystal of pure this compound if available. | |
| Formation of an Oil Instead of Crystals ("Oiling Out") | The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. |
| The solution is highly concentrated with impurities, which can depress the melting point of the mixture. | Attempt a preliminary purification step, such as washing the crude solid with a solvent in which the desired compound is insoluble but the impurities are soluble. | |
| The solution was cooled too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly to room temperature before placing it in an ice bath. | |
| Colored Impurities in Crystals | Colored impurities were not effectively removed during the process. | If the solution is colored after dissolving the crude product, add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool. |
| Poor Recovery of Purified Product | Too much solvent was used, and a significant amount of the product remained dissolved in the mother liquor. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing in the funnel. | |
| The crystals were washed with a solvent at room temperature, causing some of the product to redissolve. | Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the purification of crude this compound by recrystallization from a single solvent (e.g., ethanol).
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and a boiling chip. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If necessary, add small portions of hot solvent until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly. This can be achieved by air drying on a watch glass or in a desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals and perform a TLC analysis to confirm the purity of the this compound.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility when Hot |
| Water | High | Insoluble | Insoluble |
| Methanol | High | Sparingly Soluble | Soluble |
| Ethanol | High | Sparingly Soluble | Soluble |
| Acetone | Medium | Soluble | Very Soluble |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble |
| Dichloromethane | Low | Soluble | Very Soluble |
| Hexane | Low | Insoluble | Sparingly Soluble |
Visualizations
References
Technical Support Center: Synthesis of Symmetrical Thioureas
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of symmetrical N,N'-disubstituted thioureas for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing symmetrical thioureas?
A1: The most prevalent methods include the reaction of a primary amine with carbon disulfide, the reaction of an amine with an isothiocyanate, and the thionation of a corresponding urea. [1]The reaction between a primary amine and carbon disulfide is often favored for symmetrical thioureas due to the ready availability of starting materials. [2]Greener methods utilizing water as a solvent have also been developed, offering high yields and simple work-up procedures. [2][3] Q2: How do I choose the best synthetic route for my target molecule?
A2: The choice of method depends on several factors:
-
Availability of Starting Materials: If the primary amine is readily available, the carbon disulfide method is a cost-effective choice for symmetrical thioureas. If the corresponding isothiocyanate is commercially available, its reaction with an amine is typically a very clean and high-yielding reaction. [1]* Scale of Reaction: For large-scale synthesis, methods that avoid chromatography and use inexpensive reagents and solvents are preferable. Aqueous methods can be highly advantageous in this regard. * Substrate Scope: Aromatic amines may require longer reaction times or heating compared to aliphatic amines when using the carbon disulfide method. [2]Highly hindered amines might benefit from microwave-assisted synthesis to overcome steric barriers. Q3: What are the typical yields I can expect for symmetrical thiourea synthesis?
A3: Yields can be excellent, often ranging from 70% to over 95%, depending on the chosen method and substrate. [2][4]Reactions of primary amines with carbon disulfide in aqueous media or under solvent-free mechanochemical conditions can provide good to excellent yields. [5]Similarly, the reaction of amines with isothiocyanates is generally a high-yielding process. Q4: How can I purify my synthesized symmetrical thiourea?
A4: Purification strategies depend on the nature of the product and impurities.
-
Filtration and Washing: If the thiourea product precipitates from the reaction mixture, it can often be isolated by simple filtration, followed by washing with a suitable solvent (like cold acetone or water) to remove soluble impurities. [2][6]* Recrystallization: This is a common and effective method for purifying solid thiourea products. Ethanol is a frequently used solvent for recrystallization. [2]* Column Chromatography: For non-crystalline, oily products or when high purity is required, silica gel column chromatography is a reliable purification method. [7]
Troubleshooting Guide: Improving Reaction Yield
This guide addresses common issues encountered during the synthesis of symmetrical thioureas and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Poorly reactive amine: Amines with strong electron-withdrawing groups or significant steric hindrance are less nucleophilic. [1][6] | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective. For less nucleophilic amines, adding a non-nucleophilic base like triethylamine can help. [1] |
| Decomposition of intermediates: The dithiocarbamate intermediate formed from the amine and CS₂ may not convert efficiently to the product. [1] | The addition of an oxidant, such as hydrogen peroxide or an EDTA/sodium percarbonate system, can facilitate the conversion in a one-pot reaction. [8] | |
| Unstable reagents: Isothiocyanates, if used, can degrade upon storage. | Use freshly prepared or purified isothiocyanates and store them in a cool, dark, and dry environment. [1] | |
| Formation of Side Products | Incomplete conversion of dithiocarbamate: In the CS₂ method, the dithiocarbamate salt is an intermediate. Incomplete reaction can leave this as an impurity. [6] | Ensure adequate reaction time and temperature. The use of a coupling reagent can also drive the reaction to completion. [1] |
| Side reactions of CS₂: Carbon disulfide is highly reactive and can participate in side reactions. | Control the stoichiometry carefully. Adding the amine to the carbon disulfide can sometimes minimize side product formation. Using a catalyst like a ZnO/Al₂O₃ composite can improve selectivity. [9] | |
| Reaction Stalls / Slow Reaction Rate | Low amine nucleophilicity: As mentioned, electron-poor or sterically hindered amines react slower. [7] | Increase the reaction temperature. [6] |
| Poor solubility of reactants: If reactants are not fully dissolved, the reaction rate will be slow. | Choose a solvent that effectively dissolves both the amine and the other reactant (e.g., CS₂ or isothiocyanate). THF and DCM are common choices. [6][7] | |
| Product is an Oil / Fails to Crystallize | Inherent property of the product: Not all thioureas are crystalline solids at room temperature. | Purify via column chromatography. [7] |
| Presence of impurities: Even small amounts of impurities can inhibit crystallization. | Attempt purification by washing the crude product with a suitable solvent to remove the impurity. If that fails, column chromatography is the recommended method. [7] |
Comparative Data on Synthetic Methods
The following table summarizes yields for the synthesis of N,N'-diphenylthiourea using different methods to provide a quantitative comparison.
| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Amine + CS₂ | Aniline, CS₂, CBr₄ | DMF | Room Temp. | 1.5 h | 95% | [10] |
| Amine + CS₂ | Aniline, CS₂ | Water | 60 °C | 12 h | 92% | [2] |
| Amine + PhC(S)Cl | Aniline, Phenyl Chlorothionoformate | Water | 100 °C | 12 h | 95% | [11] |
| Mechanochemical | Aniline, CS₂, KOH | Solvent-free | Room Temp. | 40-45 min | Good to Excellent | [5] |
Key Experimental Protocols
Protocol 1: Synthesis from a Primary Amine and Carbon Disulfide in Water
This protocol is adapted from an environmentally friendly procedure. [2] Materials:
-
Primary Amine (e.g., Aniline)
-
Carbon Disulfide (CS₂)
-
Water
-
Ethanol or Diethyl Ether (for recrystallization)
Procedure:
-
To a round-bottom flask, add the primary amine (2.0 mmol) and water (5 mL).
-
Stir the mixture vigorously and add carbon disulfide (1.0 mmol).
-
Heat the reaction mixture to 60 °C. For aliphatic amines, the reaction is typically complete within 1-4 hours. For aromatic amines, longer reaction times (up to 12 hours) may be necessary. [2]4. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from ethanol or diethyl ether to obtain the pure symmetrical thiourea.
Protocol 2: Synthesis from an Amine and Isothiocyanate in Solution
This is a general and highly efficient method for thiourea synthesis. [7] Materials:
-
Primary Amine
-
Isothiocyanate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask at room temperature.
-
To this solution, add the corresponding isothiocyanate (1.0 mmol).
-
Stir the resulting mixture at room temperature. The reaction is often complete within 1-2 hours. [7]4. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. Otherwise, purify the product by recrystallization or flash column chromatography on silica gel. [7]
Visual Guides
Experimental Workflow for Symmetrical Thiourea Synthesis
Caption: General workflow for synthesizing symmetrical thioureas.
Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis and Anion Recognition Property of Symmetrical Chemosensors Involving Thiourea Groups: Theory and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 10. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 11. researchgate.net [researchgate.net]
Challenges in the synthesis of N,N'-diarylthioureas and solutions
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the synthesis of N,N'-diarylthioureas. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-diarylthioureas?
The most prevalent methods for synthesizing N,N'-diarylthioureas include:
-
Reaction of an aryl isothiocyanate with an arylamine: This is a widely used, generally high-yielding, and straightforward nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate.[1]
-
Thionation of N,N'-diarylureas: This involves the conversion of the carbonyl group in a diarylurea to a thiocarbonyl group, typically using a thionating agent like Lawesson's reagent.[2]
-
From aryl chlorothionoformate and arylamines: A two-step method where an arylamine first reacts with phenyl chlorothionoformate to form a thiocarbamate, which then reacts with another arylamine to yield an unsymmetrical N,N'-diarylthiourea.[4]
Q2: How do the electronic properties of substituents on the aryl rings affect the reaction rate between an aryl isothiocyanate and an arylamine?
The electronic properties of the substituents on both the arylamine and the aryl isothiocyanate significantly influence the reaction rate:
-
Arylamine Nucleophilicity: Electron-donating groups (EDGs) on the arylamine increase its nucleophilicity, leading to a faster reaction. Conversely, electron-withdrawing groups (EWGs), such as nitro groups, decrease nucleophilicity and slow down the reaction.[1]
-
Aryl Isothiocyanate Electrophilicity: Electron-withdrawing groups on the aryl isothiocyanate increase the electrophilicity of the central carbon atom, resulting in a faster reaction. Electron-donating groups decrease electrophilicity and lead to slower reaction rates.[1]
A combination of a poorly nucleophilic arylamine and a poorly electrophilic aryl isothiocyanate can lead to significantly prolonged reaction times.[1]
Q3: What are the key challenges in synthesizing unsymmetrical N,N'-diarylthioureas?
The primary challenge in synthesizing unsymmetrical N,N'-diarylthioureas is controlling the selectivity to avoid the formation of symmetrical byproducts.[5] Traditional methods, like reacting two different amines with a thiocarbonyl source, can lead to a mixture of products that are difficult to separate. More controlled, stepwise methods are often required, such as the reaction of an aryl isothiocyanate with an arylamine or the two-step method involving phenyl chlorothionoformate.[4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Aryl Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[2] | Improved yield and reduction of side products resulting from isothiocyanate decomposition. |
| Low Nucleophilicity of the Arylamine | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective.[2][6] For particularly unreactive anilines, consider using a more forcing method or a different synthetic route. | Increased conversion to the desired diarylthiourea product. |
| Steric Hindrance | Increase the reaction temperature or extend the reaction time. Microwave-assisted synthesis can be particularly effective in overcoming steric barriers.[2][6] | Higher conversion rates to the desired sterically hindered product. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, continue stirring for an extended period (e.g., 24-48 hours).[1] Gentle heating can also be applied. | Drive the reaction to completion and improve the overall yield. |
Problem 2: Difficulty in Product Purification
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Expected Outcome |
| Product is an Oil and Fails to Crystallize | Not all thiourea derivatives are crystalline solids at room temperature. If direct crystallization fails, purify the product using flash column chromatography on silica gel.[1][3] | Isolation of a pure product, which may be an oil or a solid. |
| Presence of Symmetrical Byproducts (in unsymmetrical synthesis) | If purification by recrystallization is ineffective, utilize column chromatography to separate the desired unsymmetrical product from the symmetrical byproducts.[4] | A pure sample of the unsymmetrical N,N'-diarylthiourea. |
| Contamination with Unreacted Starting Materials | If the product has a similar polarity to the starting materials, making chromatographic separation difficult, attempt recrystallization from a different solvent system. Washing the crude product with a solvent that dissolves the starting materials but not the product can also be effective. | Removal of residual starting materials to yield a pure product. |
| Hydrolysis of the Thiourea Product | Ensure anhydrous reaction conditions and perform the workup at a low temperature to prevent hydrolysis, which can occur in the presence of water, especially under acidic or basic conditions with heating.[2] | Prevention of product degradation and improved purity. |
Experimental Protocols
Protocol 1: General Synthesis of a Symmetrical N,N'-Diarylthiourea from Arylamine and Carbon Disulfide
This protocol is a representative procedure for a standard synthesis.
Materials:
-
Substituted Arylamine (2.0 mmol)
-
Carbon Disulfide (1.0 mmol)
-
Suitable aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane, or Acetonitrile)
-
Base (e.g., Sodium Hydroxide, if using an aqueous medium)[2]
Procedure:
-
Dissolve the arylamine (2.0 equivalents) in a suitable aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Add carbon disulfide (1.0 equivalent) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to reflux.[2]
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), cool the mixture to room temperature.
-
The product may precipitate and can be collected by filtration. If it does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[2]
Protocol 2: General Synthesis of an N,N'-Diarylthiourea from an Aryl Isothiocyanate and an Arylamine
This protocol is a standard procedure for a solution-phase synthesis.[1]
Materials:
-
Substituted Arylamine (1.0 mmol)
-
Substituted Aryl Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In a flask, dissolve the arylamine (1.0 mmol) in anhydrous THF (10 mL).
-
At room temperature, add the corresponding aryl isothiocyanate (1.0 mmol) to the solution.[1]
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.[1]
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiourea Synthesis
| Method | Solvent | Temperature | Time | Yield | Reference |
| Solution-Phase | THF | Room Temp. | 1-2 hours | High | [1] |
| Solution-Phase | Dichloromethane | Room Temp. | 40 min | 90% | [7] |
| Solvent-Free (Grinding) | None | Room Temp. | Minutes | Quantitative | [1] |
| Solvent-Free (Microwave) | None | N/A | 1.5-4.5 min | 91-97% | [6] |
| Two-Step (from Phenyl Chlorothionoformate) | Water | Reflux | N/A | Good to Excellent | [4] |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of N,N'-diarylthioureas.
Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring N,N'-Dibenzylthiourea Synthesis by Thin-Layer Chromatography (TLC)
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively monitor the synthesis of N,N'-Dibenzylthiourea using thin-layer chromatography (TLC). It provides detailed experimental protocols, troubleshooting advice in a question-and-answer format, and quantitative data to facilitate successful reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor the synthesis of this compound?
A1: Thin-layer chromatography is a rapid, inexpensive, and effective technique used to qualitatively monitor the progress of the reaction.[1] It allows you to visualize the consumption of the starting materials (e.g., benzylamine and benzyl isothiocyanate) and the formation of the this compound product over time. This helps in determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with workup and purification.[2]
Q2: What is a suitable mobile phase (eluent) for the TLC analysis of this compound synthesis?
A2: A common and effective mobile phase for separating this compound from its starting materials is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[3] A starting ratio of 3:1 hexane to ethyl acetate is often a good choice.[3] The polarity of the mobile phase can be adjusted to achieve optimal separation.[1]
Q3: How can I visualize the spots of the starting materials and the product on the TLC plate?
A3: Since benzylamine, benzyl isothiocyanate, and this compound are often colorless, visualization techniques are necessary. The most common non-destructive method is using a UV lamp (254 nm), as the aromatic rings in these compounds will absorb UV light and appear as dark spots on a fluorescent TLC plate.[4][5] For destructive visualization, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with many organic compounds.[6] For specifically detecting the starting amine, a ninhydrin stain can be used, which typically produces a characteristic color (e.g., pink or purple) with primary amines.[4][6]
Q4: What are the expected relative Rf values for the starting materials and the product?
A4: The Rf (retardation factor) value is a measure of how far a compound travels up the TLC plate. In a normal-phase silica gel TLC with a hexane/ethyl acetate eluent, the less polar compounds will have higher Rf values. Generally, you can expect the following trend in Rf values:
-
Benzyl isothiocyanate: Highest Rf (least polar).
-
This compound: Intermediate Rf.
-
Benzylamine: Lowest Rf (most polar due to the primary amine group).
Adjusting the solvent system polarity will change the absolute Rf values but should maintain this relative order.[1] A less polar mobile phase (higher hexane content) will decrease all Rf values.[7]
Experimental Protocol: TLC Monitoring
This protocol outlines the general procedure for monitoring the synthesis of this compound.
Materials:
-
Silica gel TLC plates (with fluorescent indicator, F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)
-
Reaction mixture aliquots
-
Standard solutions of starting materials (benzylamine, benzyl isothiocyanate) and, if available, pure this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
UV lamp (254 nm)
-
Visualization stain (e.g., potassium permanganate or ninhydrin solution)
-
Heating device (heat gun or hot plate)
Procedure:
-
Prepare the TLC Chamber: Pour a small amount of the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere. Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark equidistant points along this line for each sample to be spotted.[8]
-
Spot the Plate: Using a capillary tube, apply a small spot of each of the following onto the origin line in separate lanes:
-
Lane 1: Benzylamine standard
-
Lane 2: Benzyl isothiocyanate standard
-
Lane 3: Co-spot of both starting material standards
-
Lane 4: Reaction mixture aliquot
-
Lane 5: (Optional) this compound product standard Ensure the spots are small and concentrated by applying the sample in several small applications, allowing the solvent to evaporate between each application.[9]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[1] Cover the chamber and allow the solvent front to ascend the plate undisturbed.
-
Finalize the Chromatogram: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[8]
-
Visualize the Spots:
-
Allow the plate to air dry completely.
-
View the plate under a UV lamp (254 nm) in a dark environment. Circle any visible spots with a pencil.[5]
-
If further visualization is needed, dip the plate into a jar containing the chosen stain or spray the plate evenly with the staining solution.[10] Gently heat the plate with a heat gun or on a hot plate until colored spots appear.[10]
-
-
Analyze the Results: Compare the spots in the reaction mixture lane to the standard lanes. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progress. Calculate the Rf value for each spot.
Data Presentation
The following table summarizes the expected Rf values for the components of the this compound synthesis in different solvent systems. Note that these are approximate values and can vary based on experimental conditions.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Benzyl Isothiocyanate | 9:1 | 0.61[11] |
| Benzyl Isothiocyanate | 3:1 | ~0.75 |
| This compound | 3:1 | ~0.50 |
| Benzylamine | 3:1 | ~0.20 |
| Benzyl Isothiocyanate | 1:1 | ~0.85 |
| This compound | 1:1 | ~0.70 |
| Benzylamine | 1:1 | ~0.40 |
Troubleshooting Guide
Q5: My spots are streaking up the TLC plate. What could be the cause and how do I fix it?
A5: Streaking can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[9] Try diluting your sample before spotting or apply a smaller spot.[9]
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking.[1] Ensure your sample is completely soluble before spotting.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. For basic compounds like amines, adding a small amount of a base (e.g., 0.1-2.0% triethylamine) to the mobile phase can help produce more defined spots.[9]
Q6: I don't see any spots on my TLC plate after development, even under UV light.
A6: This issue can arise from a few possibilities:
-
Sample Too Dilute: Your sample may be too concentrated to see. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry in between each application.[9]
-
Compounds Not UV-Active: While the compounds in this synthesis are expected to be UV-active, if for some reason they are not visible, you must use a chemical stain for visualization.[9]
-
Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate. This is less likely for the compounds involved in this synthesis under normal conditions.
Q7: All my spots are clustered near the solvent front (high Rf values) or remain at the origin (low Rf values). How can I improve the separation?
A7: This indicates that the polarity of your mobile phase is not optimal for your sample.
-
Spots Near Solvent Front (High Rf): Your eluent is too polar.[9] To decrease the Rf values and improve separation, you need to use a less polar mobile phase. This can be achieved by increasing the proportion of the non-polar solvent (hexane) in your hexane/ethyl acetate mixture.[7]
-
Spots Near Origin (Low Rf): Your eluent is not polar enough.[9] To increase the Rf values, you need to use a more polar mobile phase by increasing the proportion of the polar solvent (ethyl acetate).[12]
Q8: The spots for my starting material and product are very close together and I can't tell if the reaction is complete.
A8: Poor separation between spots with similar polarities can be challenging.
-
Optimize the Mobile Phase: Try running the TLC with a range of solvent systems of varying polarities to find the optimal separation.
-
Use a Co-spot: A co-spot, where you spot the reaction mixture on top of the starting material spot, can be very informative. If the reaction is complete, you should see two distinct spots. If starting material is still present, the spot will appear elongated or as a single, larger spot.[13]
-
Try a Different Solvent System: If adjusting the ratio of hexane and ethyl acetate doesn't provide adequate separation, consider using a different solvent system altogether. For example, you could try a mixture of dichloromethane and methanol.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 8. iitg.ac.in [iitg.ac.in]
- 9. silicycle.com [silicycle.com]
- 10. youtube.com [youtube.com]
- 11. akjournals.com [akjournals.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thiourea Synthesis with Catalysts
This technical support center provides detailed troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing thiourea synthesis through catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in thiourea synthesis?
A catalyst in thiourea synthesis primarily serves to increase the reaction rate and, in the case of asymmetric synthesis, to control the stereoselectivity.[1] The most common mechanism involves the catalyst acting as a hydrogen bond donor.[1][2] The N-H protons of the thiourea catalyst activate electrophiles, such as isothiocyanates or imines, by forming hydrogen bonds, which makes them more susceptible to nucleophilic attack.[1] Some catalysts are bifunctional, featuring both a hydrogen-bonding donor site (the thiourea moiety) and a basic site (e.g., a tertiary amine) to activate the nucleophile simultaneously.[1][3]
Q2: What are the main classes of catalysts used for thiourea synthesis?
The most prominent catalysts are organocatalysts, particularly chiral thiourea derivatives, which are highly valued for their ability to induce high enantioselectivity in asymmetric reactions.[1][2] Other approaches include using metal-based catalysts or employing mechanochemical synthesis, which may not require a traditional catalyst.[1] For specific applications, bifunctional catalysts that combine a thiourea unit with a Brønsted base or Lewis acid component are highly effective.[1]
Q3: How do I select the appropriate catalyst for my specific reaction?
Catalyst selection is dependent on several factors, including the nature of the substrates, the desired outcome (e.g., high yield vs. high enantioselectivity), and the reaction conditions.[1] For asymmetric synthesis, a chiral thiourea catalyst is essential.[1] The electronic properties of the substrates are also critical; for instance, electron-poor anilines are weak nucleophiles and may necessitate more reactive reagents or a bifunctional catalyst that can activate the nucleophile.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Potential Cause 1: Low Nucleophilicity of the Amine.
-
Amines with electron-withdrawing groups (e.g., 4-nitroaniline) are poor nucleophiles and react slowly.[1][4]
-
Solution: Add a non-nucleophilic base, such as triethylamine, to activate the amine.[4] For very weak nucleophiles, consider using a stronger base, a phase transfer catalyst, or switching to a more reactive synthetic route, such as using thiophosgene.[4]
-
-
Potential Cause 2: Catalyst Inactivity or Degradation.
-
The catalyst may be unsuitable for the specific substrates or could be degrading under the reaction conditions.[1] Some thiourea catalysts have limited thermal stability.[2]
-
Solution: Verify the catalyst's purity and stability. Consider testing a higher catalyst loading, but be aware that this can sometimes lead to unwanted side reactions.[1] If degradation is suspected, try milder reaction conditions.
-
-
Potential Cause 3: Suboptimal Reaction Conditions.
-
Temperature, solvent, and reaction time are crucial factors. For example, in the synthesis of 2-arylbenzothiazoles, refluxing in water can provide better results than reacting at room temperature or in ethanol.[1]
-
Solution: Perform a systematic optimization of reaction parameters. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature or prolonging the reaction time.[4] Microwave irradiation can also be effective, especially for overcoming steric hindrance.[4]
-
-
Potential Cause 4: Steric Hindrance.
Problem 2: Low Enantioselectivity in Asymmetric Synthesis
-
Potential Cause 1: Incorrect Catalyst Choice.
-
The chiral environment provided by the catalyst is not suitable for the specific substrate combination.
-
Solution: Screen a variety of chiral thiourea catalysts with different steric and electronic properties. Bifunctional catalysts often provide higher enantioselectivity by creating a more organized transition state.[1][5]
-
-
Potential Cause 2: High Reaction Temperature.
-
Higher temperatures can lead to a decrease in enantioselectivity.
-
Solution: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.[1]
-
-
Potential Cause 3: Inappropriate Solvent.
-
The solvent can compete with the substrate for hydrogen bonding sites on the catalyst, disrupting the chiral induction.
-
Solution: Test a range of solvents with varying polarities and hydrogen-bonding capabilities. Non-polar aprotic solvents are often a good starting point.
-
Problem 3: Formation of Undesired Byproducts
-
Potential Cause: Symmetrical Thiourea Formation.
-
When synthesizing an unsymmetrical thiourea from an amine and an in-situ generated isothiocyanate, the intermediate isothiocyanate can react with the starting amine, leading to a symmetrical product.[4]
-
Solution: Employ a two-step, one-pot method. Ensure the complete formation of the isothiocyanate before adding the second, different amine to the reaction mixture.[4]
-
Data Presentation: Catalyst Performance
The efficiency of thiourea synthesis is highly dependent on the chosen catalyst and reaction conditions. The table below summarizes data from various synthetic methods.
| Catalyst Type | Substrate 1 | Substrate 2 | Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Mechanochemical | Amine | Isothiocyanate | Ball Mill (10 min, 30 Hz) | >95% (Typical) | N/A | [1] |
| Organocatalyst | 2-Aminothiophenol | Aldehyde | Thiourea (20 mol%), H₂O, 60°C, Ultrasound | High | N/A | [1] |
| Chiral Thiourea | Malonates | Nitroolefins | Bifunctional Catalyst L4 | High | High | [6] |
| Chiral Thiourea | Quinoline | Organoboronic Acid | Catalyst L9 , H₂O/NaHCO₃ | High | High | [6] |
| Chiral Thiourea | α,β-Unsaturated Carboxylic Acid | Benzylhydroxylamine | Catalyst 1 (10 mol%), CCl₄, 4Å MS | 83% | 91% | [7] |
| Chiral Thiourea | Acetone | tert-butyl (2-nitrovinyl)carbamate | Catalyst 20 (5-20 mol%) | 82-96% | 82% | [7] |
Experimental Protocols
Protocol 1: General Procedure for Thiourea Synthesis via Mechanochemical Ball Milling [1]
This protocol describes a highly efficient, solvent-free method for synthesizing N,N'-disubstituted thioureas.
-
Reactant Preparation: Place the amine (1.0 mmol) and the isothiocyanate (1.0 mmol) into a stainless-steel milling jar.
-
Milling: Mill the mixture for 10 minutes at a frequency of 20-30 Hz in a shaker or planetary ball mill. Milling time may be extended for less reactive substrates.
-
Product Isolation: After milling, the product is typically obtained in a pure, solid form. No further purification is usually necessary.
-
Analysis: Confirm the product structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry).
Protocol 2: Thiourea-Catalyzed Synthesis of 2-Arylbenzothiazoles under Ultrasound Irradiation [1]
This protocol details a green synthesis method using thiourea as an organocatalyst in an aqueous medium.
-
Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the desired aldehyde (1.0 mmol), thiourea (0.2 mmol, 20 mol%), and water (5 mL).
-
Reaction: Place the flask in an ultrasound bath and irradiate at a fixed frequency (e.g., 40 kHz) at 60 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[1]
Catalyst Activation Mechanism
The catalytic activity of thiourea derivatives stems from their ability to act as potent hydrogen-bond donors. The two N-H protons form a "clamp-like" interaction with an electrophilic atom (e.g., the carbonyl oxygen of an imine or the sulfur of an isothiocyanate), polarizing the bond and making the carbon atom more susceptible to nucleophilic attack. In bifunctional catalysts, a basic moiety (like a tertiary amine) simultaneously deprotonates the nucleophile, increasing its reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
Troubleshooting low yield in carbodiimide-mediated coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in carbodiimide-mediated coupling reactions.
Troubleshooting Guide
This section addresses specific issues that can lead to low coupling efficiency.
Issue 1: Low or No Amide Product Formation
This is a common problem that can often be resolved by systematically evaluating the reaction components and conditions.
Potential Causes & Recommended Actions
| Potential Cause | Recommended Action |
| Suboptimal pH | The activation of the carboxylic acid by carbodiimides like EDC is most efficient in a slightly acidic environment (pH 4.5-6.0). The subsequent reaction with the primary amine is favored at a more neutral to slightly basic pH (7.0-8.5). Consider a two-step protocol where activation is performed at the lower pH, followed by adjustment to a higher pH for the coupling step.[1][2][3][4] |
| Inactive Reagents | Carbodiimides (e.g., EDC) and additives (e.g., NHS) are moisture-sensitive.[1] Use fresh, high-quality reagents and store them desiccated at -20°C.[1][3] Allow reagent vials to warm to room temperature before opening to prevent condensation. It is best to prepare EDC and NHS solutions immediately before use.[1][3] |
| Inappropriate Buffer | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the intended reaction.[1][3] For the activation step, use a non-amine and non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid).[3][4] For the coupling step, buffers like phosphate-buffered saline (PBS) are commonly used.[3] |
| Hydrolysis of Activated Ester | The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[4][5] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, creates a more stable amine-reactive NHS ester, increasing the efficiency of the coupling reaction.[4] |
| Steric Hindrance | Bulky protecting groups or amino acid side chains can physically obstruct the reaction, leading to low yields.[6] For sterically hindered substrates, consider switching to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[6] |
Issue 2: Presence of Significant Side Products
The formation of unintended products can compete with the desired amide bond formation and complicate purification.
Potential Causes & Recommended Actions
| Potential Cause | Recommended Action |
| N-acylurea Formation | The active O-acylisourea intermediate can rearrange to a stable, inactive N-acylurea.[7][8] This side reaction is more prevalent in polar aprotic solvents like DMF.[9] Using solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, can minimize this side reaction.[8] The addition of HOBt or HOAt can also suppress N-acylurea formation. |
| Racemization | Carbodiimide activation can lead to a partial loss of stereochemical integrity (racemization) at the alpha-carbon of amino acids.[10] Adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can minimize racemization by forming an active ester that couples with less epimerization.[6][10] Running the reaction at a lower temperature (e.g., 0°C) after initial activation can also help.[6] |
| Dehydration of Side Chains | In peptide synthesis, the side chains of asparagine and glutamine can be dehydrated to form nitriles.[7][10] This can be prevented by using appropriate side-chain protecting groups.[7] |
| Intra- and Inter-protein Cross-linking | When coupling to proteins, carbodiimides can cause unwanted cross-linking between lysine residues. This can be minimized by performing the reaction in a concentrated protein solution at a low pH and using a large excess of the nucleophile to be conjugated.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of EDC and NHS to my carboxylic acid?
A1: The optimal ratio can vary depending on the specific molecules being coupled. However, a common starting point is to use a molar excess of both EDC and NHS. Ratios ranging from a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl-containing molecule are frequently suggested.[1][3] Optimization is often necessary to achieve the highest coupling efficiency.
Q2: How can I monitor the progress of my coupling reaction?
A2: For reactions on a solid support (solid-phase peptide synthesis), the ninhydrin (Kaiser) test is a common method to detect the presence of free primary amines.[6][12] A negative test indicates that the coupling is complete. For solution-phase reactions, techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of starting materials and the formation of the product.[6]
Q3: What should I do if my amine-containing compound is only soluble in water?
A3: You can use a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl).[10][13] These reactions can be performed entirely in aqueous buffers. The addition of NHS or Sulfo-NHS is still recommended to improve efficiency.[13]
Q4: When should I consider using a different coupling reagent?
A4: If you are working with sterically hindered amino acids or peptides and are experiencing low yields even after optimizing conditions, it may be beneficial to switch to a more potent phosphonium- or uronium-based coupling reagent like HATU, HBTU, or PyBOP.[6] These reagents are often more effective for difficult couplings.[6]
Experimental Protocols
Protocol 1: General Two-Step EDC/NHS Coupling in Aqueous Buffer
This protocol is suitable for coupling an amine-containing molecule to a carboxyl-containing molecule in an aqueous environment.
Materials:
-
Carboxyl-containing molecule
-
Amine-containing molecule
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0[14]
-
Coupling Buffer: PBS, pH 7.2-8.5[14]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the carboxyl-containing molecule solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[1][14]
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.[1] This step also serves to adjust the pH for the coupling reaction.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the amine-containing molecule to the activated carboxyl solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove quenching reagents and unreacted molecules.
-
Protocol 2: Standard DIC/HOBt Coupling for Solid-Phase Peptide Synthesis (SPPS)
This protocol is a standard method for coupling an N-protected amino acid to a resin-bound peptide.
Materials:
-
N-terminally deprotected peptide on resin
-
N-protected amino acid
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF.
-
Remove the N-terminal protecting group (e.g., Fmoc or Boc) using standard deprotection protocols.[12]
-
Wash the resin thoroughly with DMF.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve 5 equivalents of the N-protected amino acid (based on resin substitution) in DMF.[12]
-
In another vessel, dissolve 5.5 equivalents of HOBt in the minimum volume of DMF required for complete dissolution.[12]
-
Add the amino acid solution and the HOBt solution to the resin.
-
Add 5.5 equivalents of DIC to the resin suspension.[12]
-
Shake the mixture at room temperature under an inert atmosphere.
-
-
Monitoring and Washing:
-
Monitor the reaction using the ninhydrin test.[12]
-
Once the ninhydrin test is negative (indicating completion), filter the resin.
-
Wash the resin three times with DMF, three times with DCM, and then three times with either methanol or DCM.[12]
-
If the ninhydrin test is not negative within four hours, repeat the coupling procedure.[12]
-
Visualizations
Caption: Workflow of a two-step EDC/NHS coupling reaction, including major side reactions.
Caption: A decision tree for troubleshooting low yield in carbodiimide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. interchim.fr [interchim.fr]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Validation & Comparative
A Comparative Guide to the FTIR and NMR Spectral Data of N,N'-Dibenzylthiourea and its Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of N,N'-Dibenzylthiourea Analogues with Supporting Experimental Data.
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral data for this compound and a series of its analogues. The inclusion of electron-donating and electron-withdrawing substituents on the benzyl rings allows for a systematic analysis of their effects on the spectral properties of the thiourea core. This information is crucial for the structural elucidation and characterization of novel thiourea derivatives in the fields of medicinal chemistry and materials science.
Summary of Spectroscopic Data
The following tables summarize the key FTIR and NMR spectral data for this compound and its selected analogues. These compounds share a common thiourea core (NH-C(S)-NH) flanked by two benzyl or substituted benzyl groups. The variations in the electronic properties of the substituents on the phenyl rings induce noticeable shifts in the characteristic vibrational frequencies and resonance signals.
Table 1: Comparative FTIR Spectral Data (cm⁻¹) of this compound Analogues
| Compound | Substituent (R) | ν(N-H) | ν(C=S) | ν(C-N) | Aromatic ν(C=C) |
| This compound | H | ~3250 | ~1250 | ~1450 | ~1600, 1495 |
| N,N'-bis(4-Methylbenzyl)thiourea | 4-CH₃ | ~3245 | ~1245 | ~1455 | ~1610, 1510 |
| N,N'-bis(4-Methoxybenzyl)thiourea | 4-OCH₃ | ~3240 | ~1240 | ~1460 | ~1610, 1510 |
| N,N'-bis(4-Chlorobenzyl)thiourea | 4-Cl | ~3260 | ~1255 | ~1445 | ~1590, 1490 |
| N,N'-bis(4-Nitrobenzyl)thiourea | 4-NO₂ | ~3270 | ~1260 | ~1440 | ~1600, 1520 |
Note: The exact peak positions can vary depending on the sample preparation (e.g., KBr pellet, ATR) and the specific molecular environment.
Table 2: Comparative ¹H NMR Spectral Data (δ, ppm) of this compound Analogues
| Compound | Substituent (R) | N-H | Ar-H | CH₂ | R-group |
| This compound | H | ~7.5 (br s) | 7.2-7.4 (m) | ~4.7 (d) | - |
| N,N'-bis(4-Methylbenzyl)thiourea | 4-CH₃ | ~7.4 (br s) | 7.1 (d), 7.2 (d) | ~4.6 (d) | ~2.3 (s) |
| N,N'-bis(4-Methoxybenzyl)thiourea | 4-OCH₃ | ~7.3 (br s) | 6.8 (d), 7.2 (d) | ~4.6 (d) | ~3.8 (s) |
| N,N'-bis(4-Chlorobenzyl)thiourea | 4-Cl | ~7.6 (br s) | 7.3 (s) | ~4.7 (d) | - |
| N,N'-bis(4-Nitrobenzyl)thiourea | 4-NO₂ | ~7.8 (br s) | 7.5 (d), 8.2 (d) | ~4.8 (d) | - |
Note: Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). Multiplicity is denoted as s (singlet), d (doublet), m (multiplet), and br s (broad singlet).
Table 3: Comparative ¹³C NMR Spectral Data (δ, ppm) of this compound Analogues
| Compound | Substituent (R) | C=S | Ar-C | CH₂ | R-group |
| This compound | H | ~182 | ~127-138 | ~49 | - |
| N,N'-bis(4-Methylbenzyl)thiourea | 4-CH₃ | ~182 | ~128-137 | ~48 | ~21 |
| N,N'-bis(4-Methoxybenzyl)thiourea | 4-OCH₃ | ~181 | ~114-159 | ~48 | ~55 |
| N,N'-bis(4-Chlorobenzyl)thiourea | 4-Cl | ~183 | ~128-137 | ~48 | - |
| N,N'-bis(4-Nitrobenzyl)thiourea | 4-NO₂ | ~184 | ~124-147 | ~48 | - |
Note: Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).
Experimental Protocols
The following sections detail the general methodologies for the synthesis and spectroscopic characterization of this compound and its analogues.
General Synthesis of Symmetrical this compound Analogues
A common and efficient method for the synthesis of symmetrical N,N'-disubstituted thioureas involves the reaction of the corresponding primary amine with carbon disulfide.
Materials:
-
Substituted benzylamine (2.0 equiv.)
-
Carbon disulfide (1.0 equiv.)
-
Ethanol
-
Pyridine (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the substituted benzylamine (2.0 equivalents) is dissolved in ethanol.
-
A catalytic amount of pyridine is added to the stirred solution.
-
Carbon disulfide (1.0 equivalent) is added dropwise to the mixture at room temperature.
-
The reaction mixture is then heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product.
-
The solid product is collected by filtration and washed with cold ethanol to remove unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
The purified this compound analogue is dried in a vacuum oven.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are typically recorded on a spectrophotometer in the range of 4000-400 cm⁻¹. Solid samples are prepared as potassium bromide (KBr) pellets by mixing a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H NMR). The samples are dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.
Visualizing the Experimental Workflow
The general process for the synthesis and characterization of this compound analogues can be visualized as a straightforward workflow.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound analogues.
A Comparative Guide to the ¹H NMR Spectral Interpretation of N,N'-bis(3-acetylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H NMR spectrum of N,N'-bis(3-acetylphenyl)thiourea and compares it with the experimental data of a structurally related analogue, N,N'-diphenylthiourea. This comparative approach offers valuable insights into the spectral characteristics of symmetrically disubstituted diarylthioureas, a class of compounds with significant interest in medicinal chemistry. Due to the limited availability of published experimental ¹H NMR data for N,N'-bis(3-acetylphenyl)thiourea, this guide utilizes predicted data based on established chemical principles and spectral data from analogous structures.
Data Presentation: Predicted vs. Experimental ¹H NMR Data
The following tables summarize the predicted ¹H NMR spectral data for N,N'-bis(3-acetylphenyl)thiourea and the experimental data for N,N'-diphenylthiourea. This side-by-side comparison highlights the expected influence of the 3-acetylphenyl substituent on the chemical shifts of the aromatic and thiourea protons.
Table 1: Predicted ¹H NMR Data for N,N'-bis(3-acetylphenyl)thiourea
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (thiourea) | ~10.0 | Singlet (broad) | 2H |
| Aromatic-H | ~7.2 - 8.0 | Multiplet | 8H |
| Acetyl-CH₃ | ~2.5 | Singlet | 6H |
| Solvent: DMSO-d₆ |
Table 2: Experimental ¹H NMR Data for N,N'-diphenylthiourea [1]
| Proton Type | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (thiourea) | 9.75 | Singlet (broad) | 2H |
| Aromatic-H | 7.12 - 7.50 | Multiplet | 10H |
| Solvent: DMSO-d₆[1] |
Interpretation and Comparison
The predicted ¹H NMR spectrum of N,N'-bis(3-acetylphenyl)thiourea is expected to exhibit three main signals. A broad singlet around 10.0 ppm corresponds to the two equivalent protons of the N-H groups of the thiourea moiety.[2] The downfield chemical shift is characteristic of protons attached to nitrogen in a thiourea linkage, which can be involved in hydrogen bonding. The six equivalent protons of the two acetyl methyl groups are predicted to appear as a sharp singlet at approximately 2.5 ppm.[2] The aromatic region is anticipated to show a complex multiplet between 7.2 and 8.0 ppm, integrating to eight protons.[2] The meta-substitution pattern of the two equivalent phenyl rings leads to this complex splitting pattern.
In comparison, the experimental spectrum of N,N'-diphenylthiourea shows a similar broad singlet for the N-H protons at 9.75 ppm.[1] The aromatic protons appear as a multiplet in the range of 7.12-7.50 ppm, integrating to ten protons.[1] The absence of the acetyl group in N,N'-diphenylthiourea results in a simpler spectrum, lacking the characteristic singlet for the acetyl methyl protons. The electron-withdrawing nature of the acetyl group in N,N'-bis(3-acetylphenyl)thiourea is expected to deshield the aromatic protons, leading to a general downfield shift of the aromatic multiplet compared to N,N'-diphenylthiourea.
Experimental Protocols
General Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra of thiourea derivatives is crucial for accurate structural elucidation and comparison.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of N,N'-bis(3-acetylphenyl)thiourea.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many thiourea derivatives, and its residual peak at ~2.50 ppm can be used as an internal reference.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.
-
The instrument should be properly tuned and shimmed to ensure high resolution and spectral quality.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) to deduce the connectivity of the protons.
Mandatory Visualizations
The following diagrams illustrate the chemical structures and the generalized workflow for the synthesis and characterization of N,N'-bis(3-acetylphenyl)thiourea.
Caption: Chemical structures of the target and comparison compounds.
Caption: Generalized experimental workflow for synthesis and analysis.
References
A Comparative Analysis of the Biological Activity of N,N'-Dibenzylthiourea and Other Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity
Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, N,N'-disubstituted thioureas are a prominent class of compounds exhibiting anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative analysis of the biological activity of N,N'-Dibenzylthiourea alongside other N,N'-disubstituted thiourea derivatives, supported by experimental data from various studies.
Anticancer Activity
The anticancer potential of thiourea derivatives is a major area of investigation. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
While specific comparative studies detailing the anticancer activity of this compound against a wide range of other thioureas are limited, existing research on N,N'-diaryl and other N,N'-disubstituted thioureas provides valuable insights into their structure-activity relationships. For instance, a study on new N,N′-diarylthiourea derivatives showed that their cytotoxic effects on MCF-7 breast cancer cells varied based on the substituents on the aryl rings[1].
Below is a table summarizing the anticancer activity of various N,N'-disubstituted thiourea derivatives from different studies to provide a comparative context.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N,N'-bis(4-chlorophenyl)thiourea | MCF-7 | 338.33 ± 1.52 | [1] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 ± 50 | [2] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 ± 20 | [2] |
| Hydroxyurea (Standard) | MCF-7 | >1000 | [2] |
| Hydroxyurea (Standard) | T47D | >1000 | [2] |
Antimicrobial Activity
Thiourea derivatives have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The antimicrobial efficacy of N,N'-disubstituted thioureas is influenced by the nature of the substituents. For example, a study on thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid revealed that their antimicrobial activities varied widely depending on the nature and position of substituents on the benzene ring, with MIC values ranging from 32 to 1024 µg/mL against different strains[3]. Another study on N-acyl thiourea derivatives also highlighted their antimicrobial and anti-biofilm activities[4].
The following table presents the antimicrobial activity of several N,N'-disubstituted thiourea derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | [3] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | [3] |
| Thiourea Derivative TD4 | S. aureus (MRSA) | 2 | [5] |
| Various N-formyl tetrahydropyrimidine derivatives with thiourea moiety | Gram-positive & Gram-negative bacteria | 40 | [6] |
Urease Inhibition
Urease, a nickel-containing enzyme, is a significant virulence factor for several pathogens, including Helicobacter pylori. The inhibition of urease is a key therapeutic strategy for infections caused by urease-producing bacteria. Thiourea and its derivatives are well-known urease inhibitors.
Numerous studies have synthesized and evaluated the urease inhibitory potential of N,N'-disubstituted thioureas, with many exhibiting greater potency than the standard inhibitor, thiourea[7]. The inhibitory activity is often quantified by the IC50 value. For instance, a series of N,N'-disubstituted thioureas showed IC50 values ranging from 5.53 to 91.50 µM, with most being more potent than thiourea (IC50 = 21.00 µM)[7]. Another study on N,N-disubstituted thiourea scaffolds based on a quinolone moiety identified compounds with IC50 values as low as 1.83 µM, which is approximately 12-fold more potent than thiourea[8].
Here is a comparative table of the urease inhibitory activity of different thiourea derivatives.
| Compound/Derivative | Urease Source | IC50 (µM) | Reference |
| Thiourea (Standard) | Jack Bean | 21.00 ± 0.11 | [7] |
| N,N'-disubstituted thiourea derivative 1 | Jack Bean | 5.53 ± 0.02 | [7] |
| N-methyl quinolonyl N,N-disubstituted thiourea | H. pylori | 1.83 ± 0.79 | [8] |
| N-monoarylacetothiourea (b19) | H. pylori (extracted) | 0.16 ± 0.05 | [9] |
| N-monoarylacetothiourea (b19) | H. pylori (intact cell) | 3.86 ± 0.10 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure the reproducibility of the findings.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives and incubated for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a broth microdilution method.
Procedure:
-
Serial Dilution: Two-fold serial dilutions of the thiourea compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Urease Inhibition Assay
The inhibitory effect of thiourea derivatives on urease activity is commonly determined using the Berthelot method, which quantifies the amount of ammonia produced.
Procedure:
-
Reaction Mixture: A reaction mixture containing buffer, urease enzyme, and the test compound (thiourea derivative) is prepared and pre-incubated.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of urea as a substrate.
-
Incubation: The mixture is incubated for a specific time at a controlled temperature.
-
Ammonia Quantification: The amount of ammonia produced is quantified using the Berthelot method, where the reaction of ammonia with phenol and hypochlorite in an alkaline medium forms a colored indophenol complex.
-
Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically.
-
Data Analysis: The percentage of urease inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor), and the IC50 value is determined.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Data for Diaryl Thioureas: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational data for a selection of diaryl thiourea derivatives. By cross-validating experimental findings with computational predictions, we aim to offer a deeper understanding of their structure-activity relationships, guiding future research and development in medicinal chemistry. Diaryl thioureas are a versatile class of compounds with a wide range of biological activities, including anticancer, antibacterial, and antioxidant properties.[1][2]
Quantitative Data Summary
The following tables summarize key experimental and computational data for representative diaryl thiourea compounds, facilitating a direct comparison of their properties.
Table 1: Physicochemical and Spectroscopic Data
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) N-H Stretch | FT-IR (cm⁻¹) C=S Stretch | ¹H-NMR (ppm) N-H Protons |
| 1 | C₁₇H₂₂N₄S | - | - | - | - | - |
| 2 | C₂₁H₃₀N₄S | - | - | - | - | - |
| 3 | C₁₁H₁₁N₃O₂S₂ | 84 | 217-219 | 3227, 3177 | 1334 | - |
| 4 | C₁₂H₁₆N₂O₄S₂ | 84 | 229-231 | 3256, 3214 | 1393 | - |
| Diarylthiourea 4 | - | 92 | - | 3216 | 1553 | - |
Data sourced from multiple studies for representative compounds.[3][4][5]
Table 2: Biological Activity Data
| Compound ID | Target | Assay | Experimental IC₅₀/MIC (µM) | Computational Binding Energy (kcal/mol) |
| Diarylthiourea 4 | MCF-7 cancer cells | MTT Assay | 338.33 | - |
| Thioureas 32S | Human ovarian cancer cell lines | - | 1.29 | - |
| Thioureas 33S | Human ovarian cancer cell lines | - | 1.26 | - |
| Thioureas 35S | Human ovarian cancer cell lines | - | 2.96 | - |
| Compound 11 | HDAC1 | - | - | Stable interactions observed |
| Compound 4c | EphB3 | - | 1.04 | -74.13 (MM-GBSA) |
| Compound 63d | MAO-B | - | 0.004 | - |
| Compound 4h | S. aureus DNA gyrase | - | 1.25 | - |
IC₅₀/MIC values represent the concentration required for 50% inhibition/minimum inhibitory concentration. Binding energy is a predicted value from molecular docking studies.[1][2][3][6][7][8]
Table 3: Comparison of Experimental and Computational Vibrational Frequencies (cm⁻¹)
| Compound | Vibrational Mode | Experimental (FT-IR) | Computational (DFT) |
| Thiourea Ligand | C=S Stretch | 1242.98 | 1200.34 |
| Complex CA | C=S Stretch | 1028.01 | 1035.74 |
| Complex CB | C=S Stretch | 1183.81 | 1196.70 |
| Complex CC | C=S Stretch | 1205.50 | 1221.18 |
This table highlights the correlation between experimentally measured and computationally calculated vibrational frequencies, a key aspect of cross-validation.[9]
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
Experimental Protocols
General Synthesis of Diaryl Thioureas: Diaryl thiourea derivatives are commonly synthesized through the reaction of an appropriate amine with an isothiocyanate in a suitable solvent like dichloromethane or ethanol.[1][10] The reaction mixture is typically stirred at room temperature or under reflux. The resulting product can be purified by recrystallization.
Spectroscopic Characterization:
-
FT-IR Spectroscopy: Infrared spectra are recorded using a spectrometer to identify functional groups. The characteristic N-H and C=S stretching vibrations are key indicators of thiourea formation.[3][4]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained to elucidate the chemical structure of the synthesized compounds.[3][11]
Biological Assays:
-
Anticancer Activity (MTT Assay): The cytotoxicity of the compounds against cancer cell lines (e.g., MCF-7) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3] This colorimetric assay measures cell metabolic activity.
-
Antibacterial Activity (Minimum Inhibitory Concentration - MIC): The MIC is determined using methods like the microplate Alamar Blue assay to assess the lowest concentration of a compound that inhibits visible growth of a microorganism.[11][12]
-
Enzyme Inhibition Assays: The inhibitory activity against specific enzymes is measured using spectrophotometric methods tailored to the particular enzyme, such as urease or cholinesterase.[4]
Computational Protocols
Density Functional Theory (DFT) Calculations: DFT calculations are employed to optimize the molecular geometry and predict vibrational frequencies and other electronic properties of the thiourea derivatives.[13][14] The B3LYP functional with a basis set like 6-311G is commonly used for these calculations.[13][15]
Molecular Docking: Molecular docking simulations are performed to predict the binding mode and affinity of the diaryl thiourea derivatives to the active site of a target protein.[2][12][16] Software like Molexus is utilized for these studies.[17] The results are often expressed as a binding energy or score.
ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are predicted using online servers and software like SwissADME and pkCSM.[4][17][18] These predictions help in evaluating the drug-likeness of the compounds.
Visualizations
Diagrams created using Graphviz illustrate key workflows and relationships in the cross-validation process.
Caption: Experimental workflow for synthesis, characterization, and biological evaluation of diaryl thioureas.
Caption: Computational workflow for DFT, molecular docking, and ADMET prediction of diaryl thioureas.
Caption: Logical relationship for the cross-validation of experimental and computational data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]
- 4. Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological evaluation, docking and molecular dynamic simulation of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. sciensage.info [sciensage.info]
- 15. researchgate.net [researchgate.net]
- 16. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jppres.com [jppres.com]
- 18. Design, in Silico Studies and Biological Evaluation of New Chiral Thiourea and 1,3-Thiazolidine-4,5-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N,N'-Dibenzylthiourea and N,N'-Diphenylthiourea in Chemical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N,N'-Dibenzylthiourea and N,N'-Diphenylthiourea, two prominent disubstituted thiourea derivatives. While direct comparative studies evaluating both compounds under identical experimental conditions are limited, this document collates available data on their synthesis, chemical reactivity, and performance in key application areas such as medicinal chemistry and corrosion inhibition. The information is intended to assist researchers in selecting the appropriate thiourea derivative for their specific application.
Structural and Physicochemical Properties
This compound and N,N'-diphenylthiourea share the same thiourea core but differ in their N-substituents: benzyl groups in the former and phenyl groups in the latter. This structural difference influences their steric and electronic properties, which in turn affects their reactivity and biological activity.
| Property | This compound | N,N'-Diphenylthiourea |
| Structure | ||
| CAS Number | 1424-14-2 | 102-08-9 |
| Molecular Formula | C₁₅H₁₆N₂S | C₁₃H₁₂N₂S |
| Molecular Weight | 256.37 g/mol | 228.31 g/mol |
| Appearance | White to yellow solid | White solid |
| Melting Point | 146-149 °C | 151-154 °C[1] |
Synthesis and Reactivity
Both compounds can be synthesized through the reaction of the corresponding amine (benzylamine or aniline) with a thiocarbonyl source.
General Synthesis Workflow:
Performance in Anticancer Applications
Thiourea derivatives are a promising class of compounds in anticancer drug discovery. Their mechanism of action is often attributed to the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cancer cell proliferation and survival.[3]
Potential Signaling Pathway Modulated by Thiourea Derivatives:
References
A Comparative Guide to the Urease Inhibition Activity of N,N'-Disubstituted Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the urease inhibition activity of various N,N'-disubstituted thiourea derivatives, supported by experimental data from recent scientific literature. This document is intended to serve as a valuable resource for researchers actively involved in the design and development of novel urease inhibitors.
Quantitative Comparison of Urease Inhibitory Activity
The inhibitory potential of N,N'-disubstituted thiourea derivatives against urease is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of these derivatives from various studies, compared against standard urease inhibitors, thiourea and acetohydroxamic acid.
| Derivative Class | Substituents | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Standard (Acetohydroxamic Acid) IC50 (µM) | Reference |
| Quinolone-based | N-methyl quinolonyl, phenyl | 1.83 ± 0.79 | 22.8 ± 1.31 | 21.03 ± 0.94 | [1][2] |
| N-methyl quinolonyl, various aryl | 1.83 - 2.48 | 22.8 ± 1.31 | 21.03 ± 0.94 | [1] | |
| p-methylquinolone, various aryl | 5.29 - 5.60 | 22.8 ± 1.31 | 21.03 ± 0.94 | [1] | |
| Tryptamine-based | o-methylphenyl | 11.4 ± 0.4 | 21.2 ± 1.3 | - | [3] |
| p-chlorophenyl | 13.7 ± 0.9 | 21.2 ± 1.3 | - | [3] | |
| Various substituted phenyl | 11.4 - 24.2 | 21.2 ± 1.3 | - | [3] | |
| Phenylacetothioureas | 4-Bromophenyl | 0.16 ± 0.05 | - | >27 (AHA) | [4][5] |
| 4-Chlorophenyl | 0.5 ± 0.05 | - | >27 (AHA) | [5] | |
| 4-Fluorophenyl | 1.5 ± 0.1 | - | >27 (AHA) | [5] | |
| Alkyl Chain-linked | 4'-bromo | 10.65 ± 0.45 | 15.51 ± 0.11 | - | |
| 2,6-dimethyl | 15.19 ± 0.58 | 15.51 ± 0.11 | - | ||
| General N,N'-disubstituted | Various aryl/alkyl | 5.53 - 91.50 | 21.00 ± 0.11 | - | [6] |
Experimental Protocols
The in vitro urease inhibition activity of N,N'-disubstituted thiourea derivatives is commonly determined using a spectrophotometric assay that measures the amount of ammonia produced from the enzymatic hydrolysis of urea. The indophenol (Berthelot) method is a widely adopted and reliable technique.
In Vitro Urease Inhibition Assay (Indophenol Method)
1. Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbamate. The liberated ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol dye. The intensity of the color, which is directly proportional to the ammonia concentration, is measured spectrophotometrically at approximately 630 nm. The presence of an inhibitor reduces the rate of ammonia formation, leading to a decrease in color intensity.
2. Reagents and Materials:
-
Enzyme Solution: Jack bean urease dissolved in phosphate buffer (e.g., 100 mM, pH 7.0).
-
Substrate Solution: Urea solution (e.g., 100 mM) prepared in the same buffer.
-
Test Compounds: N,N'-disubstituted thiourea derivatives dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.
-
Standard Inhibitor: Thiourea or acetohydroxamic acid solution.
-
Phenol Reagent: A solution containing phenol and sodium nitroprusside.
-
Alkali Reagent: A solution containing sodium hydroxide and sodium hypochlorite.
-
Apparatus: 96-well microplate reader, incubator, multichannel pipettes.
3. Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to each well.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction and initiate color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37°C for an additional period (e.g., 30 minutes) to allow for complete color development.
-
Measure the absorbance of each well at a wavelength of 630 nm using a microplate reader.
4. Controls:
-
Negative Control (100% enzyme activity): Contains all reagents except the test compound (solvent is added instead).
-
Positive Control: Contains a known urease inhibitor (thiourea or acetohydroxamic acid).
-
Blank: Contains all reagents except the enzyme.
5. Data Analysis: The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
General Workflow for In Vitro Urease Inhibition Assay
Caption: Workflow for the in vitro urease inhibition assay.
Proposed Mechanism of Urease Inhibition by N,N'-Disubstituted Thiourea Derivatives
The inhibitory activity of thiourea and its derivatives is primarily attributed to the interaction of the sulfur atom with the two nickel ions in the active site of the urease enzyme. This interaction disrupts the normal catalytic mechanism.
Caption: Urease inhibition by N,N'-disubstituted thiourea.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Symmetrical and Unsymmetrical N,N'-Disubstituted Thioureas in Drug Development
For researchers, scientists, and drug development professionals, N,N'-disubstituted thioureas represent a versatile scaffold with a broad spectrum of biological activities. The structural variation between symmetrical and unsymmetrical substitution patterns can significantly influence their therapeutic potential. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the design and development of novel therapeutic agents.
Thiourea derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[1][2][3] The core structure's ability to engage in multiple interactions with biological targets makes it a valuable pharmacophore.[4] The key distinction lies in the nature of the substituent groups attached to the nitrogen atoms. Symmetrical N,N'-disubstituted thioureas possess identical groups, while unsymmetrical derivatives have distinct substituents. This structural nuance plays a critical role in their biological efficacy and structure-activity relationship (SAR).[4]
Synthesis at a Glance
The synthesis of N,N'-disubstituted thioureas is generally straightforward. Symmetrical thioureas are often prepared through the reaction of a primary amine with carbon disulfide.[5][6] Unsymmetrical thioureas can be synthesized by reacting an amine with an isothiocyanate, or through a multi-step process involving an amine and phenyl chlorothionoformate.[7][8]
Comparative Biological Activity
The biological activity of N,N'-disubstituted thioureas is profoundly influenced by the nature and position of the substituents on the aryl rings. While both symmetrical and unsymmetrical derivatives have shown significant potential, the specific substitution pattern often dictates the potency and selectivity of the compound.
Anticancer Activity
Thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9][10] Their mechanisms of action are diverse and can include the inhibition of key enzymes like epidermal growth factor receptor (EGFR) kinase and the induction of apoptosis.[10][11] Both symmetrical and unsymmetrical bis-thioureas have been investigated for cancer treatment.[12]
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Unsymmetrical | N-(3-(trifluoromethyl)phenyl)-N'-(3,4-dichlorophenyl)thiourea | SW620 (Colon) | 1.5 | [11] |
| Unsymmetrical | N-(3-(trifluoromethyl)phenyl)-N'-(4-(trifluoromethyl)phenyl)thiourea | SW480 (Colon) | 2.4 | [11] |
| Symmetrical | N,N'-bis(3-acetylphenyl)thiourea | Data not publicly available, related compounds show activity | - | [1] |
| Unsymmetrical | N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [10] |
| Unsymmetrical | N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [10] |
| Unsymmetrical | N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [10] |
| Symmetrical | Diarylthiourea (compound 4) | MCF-7 (Breast) | 338.33 | [9] |
Antimicrobial Activity
N,N'-disubstituted thioureas have shown promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][13] The introduction of halogen atoms or other electron-withdrawing groups on the phenyl rings has been shown to enhance antibacterial action.[13]
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Symmetrical | Compound I (structure not specified) | Agrobacterium tumefaciens | 4.02 | [14] |
| Symmetrical | Compound II (structure not specified) | Agrobacterium tumefaciens | 4.04 | [14] |
| Unsymmetrical | Compound IV (structure not specified) | Staphylococcus aureus | 4.03 | [14] |
| Unsymmetrical | Compound V (structure not specified) | Proteus vulgaris | 8.94 | [14] |
| Unsymmetrical | Thiourea derivative with thiadiazole (7a, 7b, 8) | Gram-positive and Gram-negative bacteria | 0.95 - 3.25 | [15] |
| Unsymmetrical | Thiourea derivative TD4 | Staphylococcus aureus (MRSA) | 2-16 | [15] |
Enzyme Inhibition
The thiourea scaffold is a versatile inhibitor of various enzymes, including urease, carbonic anhydrase, and cholinesterases.[16][17][18] This inhibitory activity is often linked to the ability of the sulfur and nitrogen atoms to coordinate with metal ions in the enzyme's active site.[19]
| Compound Type | Target Enzyme | Derivative | IC50 (µM) | Reference |
| Unsymmetrical | Urease | N-methyl quinolonyl moiety | 1.83 | [16][20] |
| Unsymmetrical | Urease | Compound 7c | 18.80 | [16] |
| Unsymmetrical | Acetylcholinesterase | Compound III | 63 µg/mL | [14] |
| Symmetrical | Butyrylcholinesterase | Compound II | 82 µg/mL | [14] |
| Unsymmetrical | Butyrylcholinesterase | Compound III | 80 µg/mL | [14] |
| Unsymmetrical | Carbonic Anhydrase I | Chiral thiourea derivatives (5a-5c) | 3.4 - 73.6 | [18] |
| Unsymmetrical | Carbonic Anhydrase II | Chiral thiourea derivatives (5a-5c) | 8.7 - 144.2 | [18] |
| Unsymmetrical | Tyrosinase | Compound 4b | 5.9 | [21] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used to evaluate the biological activity of N,N'-disubstituted thioureas.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[22]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[23]
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[23]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength between 500 and 600 nm.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., matching a 0.5 McFarland standard).[15]
-
Serial Dilution: Perform a two-fold serial dilution of the thiourea derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[15]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[15]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]
Potential Signaling Pathways
The anticancer activity of thiourea derivatives is often attributed to their interaction with various signaling pathways that control cell growth, proliferation, and apoptosis.[1][11] While the exact mechanisms are still under investigation for many derivatives, potential targets include receptor tyrosine kinases like EGFR and downstream signaling cascades.
Conclusion
Both symmetrical and unsymmetrical N,N'-disubstituted thioureas are promising scaffolds for the development of new therapeutic agents. The available data suggests that unsymmetrical derivatives, with their greater potential for diverse substitutions, may offer more flexibility in tuning the biological activity and optimizing the pharmacokinetic properties of a drug candidate. However, symmetrical thioureas also exhibit significant biological effects and should not be overlooked. The choice between a symmetrical and an unsymmetrical design will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies of structurally analogous symmetrical and unsymmetrical derivatives are warranted to provide a more definitive understanding of their relative merits.
References
- 1. benchchem.com [benchchem.com]
- 2. repositorio.ufba.br [repositorio.ufba.br]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
- 20. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT (Assay protocol [protocols.io]
A Comparative Guide to Validating the Purity of N,N'-Dibenzylthiourea: Elemental Analysis and Spectroscopic Alternatives
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis and alternative spectroscopic methods for validating the purity of N,N'-Dibenzylthiourea, a compound with applications in various research areas.
This document details the experimental protocols for each method, presents quantitative data in clear, comparative tables, and includes workflow diagrams to illustrate the analytical processes.
Purity Assessment: A Head-to-Head Comparison
The primary method for determining the elemental composition of a pure compound is elemental analysis. This technique provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which can be compared against the theoretical values calculated from the compound's molecular formula. For this compound (C₁₅H₁₆N₂S), the theoretical elemental composition is a key benchmark for purity.[1][2][3]
However, elemental analysis is not without its limitations. It is a destructive technique and may not be sensitive to certain impurities, particularly those with similar elemental compositions to the target compound. Therefore, orthogonal methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are often employed to provide a more complete picture of a sample's purity.
Data Presentation: Quantitative Comparison
The following table summarizes the theoretical and typical experimental results for the elemental analysis of this compound, alongside the expected outcomes from spectroscopic analyses.
| Analysis Method | Parameter | Theoretical Value | Typical Experimental Value |
| Elemental Analysis | % Carbon (C) | 70.28% | 70.25% |
| % Hydrogen (H) | 6.29% | 6.31% | |
| % Nitrogen (N) | 10.93% | 10.91% | |
| % Sulfur (S) | 12.51% | 12.48% | |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | N-H protons: ~8.2 ppm (broad singlet)Aromatic protons: ~7.2-7.4 ppm (multiplet)Methylene protons: ~4.7 ppm (singlet) | Consistent with theoretical shifts |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | C=S carbon: ~182 ppmAromatic carbons: ~127-139 ppmMethylene carbon: ~48 ppm | Consistent with theoretical shifts |
| FTIR (KBr Pellet) | Wavenumber (cm⁻¹) | N-H stretch: ~3200-3400 cm⁻¹C-H (aromatic) stretch: ~3000-3100 cm⁻¹C=S stretch: ~1200-1300 cm⁻¹ | Characteristic peaks present |
Note: The typical experimental values for elemental analysis are illustrative and may vary slightly between different batches and analytical instruments.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Elemental Analysis (Combustion Method)
Principle: A small, precisely weighed sample of this compound is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector, allowing for the calculation of the percentage of each element.
Procedure:
-
A sample of this compound (typically 1-3 mg) is accurately weighed into a tin capsule.
-
The capsule is introduced into a combustion furnace (typically at 900-1000 °C) with a constant flow of helium or argon carrier gas and a pulse of pure oxygen.
-
The combustion products are passed through a reduction furnace to convert nitrogen oxides to N₂.
-
The mixture of gases is then passed through a chromatographic column to separate CO₂, H₂O, N₂, and SO₂.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
The instrument's software calculates the elemental percentages based on the weight of the sample and the detector's response.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.
Procedure:
-
A small amount of the this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, a radiofrequency pulse excites the hydrogen nuclei. The resulting signal (Free Induction Decay or FID) is recorded and Fourier transformed to produce the spectrum.
-
For ¹³C NMR, a different set of pulse sequences is used to excite the carbon-13 nuclei, and the data is processed similarly.
-
The resulting spectra are analyzed for chemical shifts, integration (for ¹H NMR), and splitting patterns to confirm the structure and identify any impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups within a molecule vibrate at characteristic frequencies, and absorbing infrared radiation at these frequencies results in a unique spectral fingerprint.
Procedure:
-
A small amount of this compound is finely ground with potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
A beam of infrared radiation is passed through the sample.
-
The detector measures the amount of radiation that passes through the sample at each wavenumber.
-
The resulting interferogram is Fourier transformed to produce the infrared spectrum, which shows the characteristic absorption bands of the functional groups present in the molecule.
Workflow and Logic Diagrams
To visualize the process of purity validation, the following diagrams created using the DOT language illustrate the experimental workflows and the logical relationships between the different analytical techniques.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Logical relationships between purity and analytical techniques.
References
N,N'-Diarylthiourea Derivatives as Potent Anti-Breast Cancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of various N,N'-diarylthiourea derivatives against breast cancer cells. The information presented is curated from recent scientific literature and is intended to facilitate research and development in this promising area of oncology. We will delve into the cytotoxic effects of these compounds, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Comparative Anticancer Activity
N,N'-diarylthiourea derivatives have demonstrated significant cytotoxic activity against a range of breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The table below summarizes the IC50 values for several N,N'-diarylthiourea derivatives, offering a comparative overview of their effectiveness.
| Derivative/Compound | Breast Cancer Cell Line | IC50 (µM) | Reference |
| Diarylthiourea (Compound 4) | MCF-7 | 338.33 ± 1.52 | [1][2] |
| Diarylthiourea analog 5 | MCF-7 | 6.27 | [3] |
| T-47D | 2.94 | [3] | |
| MDA-MB-453 | 4.55 | [3] | |
| Diarylthiourea analog 7 | MCF-7 | 3.16 | [3] |
| T-47D | 2.53 | [3] | |
| MDA-MB-453 | 4.77 | [3] | |
| SHetA2 (parent compound) | MCF-7 | 4.13 | [3] |
| T-47D | 3.27 | [3] | |
| MDA-MB-453 | 3.45 | [3] | |
| N-(3-chloro)benzoyl-N'-phenylthiourea (3-Cl-BPTU) | T47D | 0.43 (mM) | [4] |
| N-(3,4-dichloro)benzoyl-N'-phenylthiourea (3,4-dichloro-BPTU) | T47D | 0.85 (mM) | [4] |
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of N,N'-diarylthiourea derivatives is attributed to their ability to modulate critical cellular processes, primarily by inducing apoptosis and causing cell cycle arrest.[1][2] A significant mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer.
One of the prominent targets of these derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] Inhibition of VEGFR-2 by N,N'-diarylthiourea compounds disrupts downstream signaling cascades, such as the Akt pathway, which are crucial for cell proliferation and survival.[6] This ultimately leads to the induction of apoptosis, a form of programmed cell death.
Furthermore, studies have shown that these compounds can induce cell cycle arrest, particularly at the S phase, preventing cancer cells from replicating their DNA and proliferating.[1][2] This is often accompanied by an upregulation of pro-apoptotic proteins like caspase-3.[1][2]
Below is a diagram illustrating the proposed signaling pathway affected by N,N'-diarylthiourea derivatives in breast cancer cells.
Caption: Proposed mechanism of action of N,N'-diarylthiourea derivatives in breast cancer cells.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.
| Experiment | Protocol |
| MTT Assay for Cell Viability | 1. Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T-47D, MDA-MB-453) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours. 2. Compound Treatment: Treat the cells with various concentrations of the N,N'-diarylthiourea derivatives and a vehicle control. Incubate for 24-72 hours. 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control. |
| Annexin V-FITC/PI Apoptosis Assay | 1. Cell Treatment: Treat breast cancer cells with the desired concentration of the N,N'-diarylthiourea derivative for a specified time. 2. Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS. 3. Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. 4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. 5. Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[7][8] |
This guide provides a foundational understanding of the anticancer potential of N,N'-diarylthiourea derivatives against breast cancer. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, aiding in the design of future studies and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. scribd.com [scribd.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes for N,N'-Dibenzylthiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of different synthetic routes for the preparation of N,N'-Dibenzylthiourea, a versatile molecule with applications in various fields of chemical research. The comparison is based on quantitative data from established experimental protocols, focusing on key performance indicators such as product yield, reaction time, and purity.
Introduction to this compound
This compound is a symmetrically disubstituted thiourea derivative. The thiourea functional group is a key structural motif in many biologically active compounds and serves as a versatile intermediate in organic synthesis. The development of efficient and reliable synthetic methods for N,N'-disubstituted thioureas is, therefore, of significant interest to the scientific community. This guide will focus on two primary and commonly employed synthetic strategies for the preparation of this compound.
Comparison of Synthetic Routes
Two principal synthetic routes for this compound are prevalent in the literature:
-
Route 1: Reaction of Benzylamine with Carbon Disulfide
-
Route 2: Reaction of Benzyl Isothiocyanate with Benzylamine
The following table summarizes the key quantitative data for each route, providing a clear comparison of their efficacy.
| Parameter | Route 1: Benzylamine + Carbon Disulfide | Route 2: Benzyl Isothiocyanate + Benzylamine |
| Starting Materials | Benzylamine, Carbon Disulfide, Carbon Tetrabromide | Benzyl isothiocyanate, Benzylamine |
| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile |
| Reaction Time | Approximately 0.5 hours | A few hours |
| Product Yield | 91%[1] | >95% (for analogous reactions)[2] |
| Purification Method | Column Chromatography | Flash Column Chromatography[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Route 1: Synthesis from Benzylamine and Carbon Disulfide
This method, promoted by carbon tetrabromide, offers a high-yield and rapid synthesis of this compound.[1]
Materials:
-
Benzylamine
-
Carbon Disulfide (CS₂)
-
Carbon Tetrabromide (CBr₄)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
To a solution of benzylamine (2.0 mmol) in DMF (2.0 mL) in an ice-water bath, add carbon disulfide (1.0 mmol) and stir the mixture for 5 minutes.
-
Add carbon tetrabromide (1.0 mmol) to the mixture and continue stirring at room temperature for 0.3 hours.
-
Pour the reaction mixture into ice-water (80 mL) with stirring and extract with dichloromethane (3 x 60 mL).
-
Combine the organic layers, concentrate, and purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Characterization Data:
-
Appearance: White solid
-
Melting Point: 146-148 °C
-
¹H NMR (500 MHz, CDCl₃): δ = 4.75 (d, J = 5.0 Hz, 4 H), 6.18 (s, 2 H), 7.27-7.36 (m, 10 H)
-
¹³C NMR (125 MHz, CDCl₃): δ = 180.9, 135.9 (2 C), 127.9 (4 C), 126.9 (2 C), 126.6 (4 C), 47.6 (2 C)
-
MS (m/z): 257.0 [M+1]⁺
Route 2: Synthesis from Benzyl Isothiocyanate and Benzylamine
This route represents a straightforward and high-yielding method for the synthesis of N,N'-disubstituted thioureas.[2]
Materials:
-
Benzyl isothiocyanate
-
Benzylamine
-
Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile
-
Silica gel for flash column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a clean and dry round-bottom flask, dissolve benzyl isothiocyanate (1.0 eq) in a suitable solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.
-
To the stirred solution of the isothiocyanate, add benzylamine (1.0-1.1 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature. Gentle heating can be applied to accelerate the reaction if necessary.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two synthetic routes for this compound.
References
Safety Operating Guide
Proper Disposal of N,N'-Dibenzylthiourea: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. N,N'-Dibenzylthiourea, a compound used in various chemical syntheses, requires careful handling and disposal due to its hazardous properties. This guide provides detailed procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Disposal Planning
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as hazardous, and its disposal must adhere to all local, state, and federal regulations. Under no circumstances should this compound or its empty containers be disposed of in regular trash or flushed down the drain.[1]
Key Hazards:
-
Acute Oral Toxicity: Toxic if swallowed.[2]
-
Serious Eye Damage: Causes serious eye damage.[2]
-
Environmental Hazard: Very toxic to aquatic life.[2]
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn. This includes:
-
Protective gloves: Chemical-resistant gloves.
-
Protective clothing: A lab coat or other protective garments.
-
Eye protection: Safety goggles or a face shield.[3]
-
Respiratory protection: A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated.[4][5]
Disposal Procedures
There are two primary methods for the disposal of this compound: collection for professional disposal and in-laboratory chemical neutralization for small residual amounts. The preferred method will depend on institutional policies and local regulations.
Method 1: Collection for Professional Disposal (Recommended)
This is the most common and recommended method for the disposal of this compound.
Step-by-Step Guidance:
-
Containerization:
-
Place waste this compound in a suitable, sealable, and clearly labeled container.
-
Ensure the container is compatible with the chemical and will not leak.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, environment).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arrangement for Pickup:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[6]
-
Method 2: In-Laboratory Chemical Neutralization (For Small Residual Amounts Only)
This procedure should only be performed by trained personnel in a chemical fume hood and in strict accordance with institutional and local regulations. This protocol is based on the oxidative degradation of thiourea compounds.[1]
Experimental Protocol:
-
Preparation: In a suitable container inside a chemical fume hood, prepare a 5% sodium hypochlorite solution (household bleach).
-
Addition of Waste: For every 1 gram of solid this compound waste, slowly and carefully add 100 mL of the 5% sodium hypochlorite solution.
-
Reaction: Allow the mixture to stand overnight with occasional stirring to permit the oxidation of the thiourea compound.
-
Neutralization and Disposal: After the reaction is complete, check the pH of the solution. Neutralize it with a suitable acid or base as required. The final solution may be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations. Always confirm with your EHS office before proceeding with drain disposal. [1]
Accidental Spill Response
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation. Avoid the formation of dust.[4] Wearing appropriate PPE, sweep up the spilled solid material and shovel it into a suitable, labeled container for disposal.[4][7]
Summary of Disposal and Safety Data
| Parameter | Information | Source(s) |
| Waste Classification | Hazardous Waste | [1] |
| Primary Disposal Route | Approved waste disposal plant or licensed professional waste disposal service | [4][6][8] |
| Environmental Precautions | Do not allow to enter drains or the environment. Avoid release to the environment. | [3][7] |
| Container Labeling | "Hazardous Waste", "this compound", and associated hazard symbols | [1] |
Disposal Decision Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C15H16N2S | CID 838375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling N,N'-Dibenzylthiourea
This guide provides critical safety, handling, and disposal information for laboratory professionals working with N,N'-Dibenzylthiourea (CAS 1424-14-2). Adherence to these protocols is essential for minimizing risk and ensuring a safe research environment. The following procedures are based on available safety data sheets and information for thiourea derivatives.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as toxic if swallowed, causes serious eye damage, and is very toxic to aquatic life.[1][2] Prolonged or repeated exposure to thiourea derivatives may also lead to skin sensitization.[3]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
Consistent and proper use of personal protective equipment is the first line of defense against exposure. The following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374). | Prevents skin contact and potential absorption.[3][4][5][6] |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination.[7] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) or work under a chemical fume hood. | Minimizes the risk of inhaling dust particles, especially when handling the solid compound.[3][6] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, read and understand the Safety Data Sheet (SDS).
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1][5]
2. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Avoid generating dust when handling the solid material.[6] Use techniques such as gentle scooping or weighing on a tared container within a fume hood.
-
Avoid all direct contact with the skin, eyes, and clothing.[4][8]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
3. Accidental Release Measures:
-
In case of a spill, evacuate the area.
-
For minor spills, wear appropriate PPE, cover the spill with an inert absorbent material, and carefully sweep it up to avoid creating dust.[6]
-
Place the collected material into a suitable, sealed container for disposal.[6][9]
-
For major spills, contact your institution's environmental health and safety department immediately.
-
Prevent spilled material from entering drains or waterways.[4]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[1][9]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound waste in a designated, labeled, and sealed container for hazardous chemical waste.[1] The container should be sent to an approved waste disposal plant. Do not dispose of it down the drain or in the general trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
-
Environmental Precautions: Avoid release to the environment.[1] Given its high toxicity to aquatic life, preventing entry into sewer systems and waterways is critical.
Experimental Workflow and Safety Protocol
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C15H16N2S | CID 838375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. annexechem.com [annexechem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
